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  • Product: 6-Chloro-5-methoxypicolinic acid
  • CAS: 112750-30-8

Core Science & Biosynthesis

Foundational

6-Chloro-5-methoxypicolinic acid CAS 112750-30-8 properties

An in-depth technical guide on 6-Chloro-5-methoxypicolinic acid (CAS 112750-30-8) , structured for researchers and drug development professionals. Core Pharmacophore & Synthetic Utility in Medicinal Chemistry Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 6-Chloro-5-methoxypicolinic acid (CAS 112750-30-8) , structured for researchers and drug development professionals.

Core Pharmacophore & Synthetic Utility in Medicinal Chemistry

Executive Summary

6-Chloro-5-methoxypicolinic acid (CAS 112750-30-8) is a specialized pyridine derivative serving as a critical building block in the synthesis of bioactive small molecules, particularly CXCR4 antagonists and HER2 mutation inhibitors . Its structural uniqueness lies in the trisubstituted pyridine ring (2-COOH, 5-OMe, 6-Cl), which offers orthogonal reactivity: the carboxylic acid facilitates amide coupling, the 6-chloro group enables nucleophilic aromatic substitution (


), and the 5-methoxy group provides electronic modulation and hydrogen-bond acceptance. This guide outlines its physicochemical profile, validated synthesis protocols, and application logic in drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The compound is a white crystalline solid characterized by high melting stability, typical of picolinic acid derivatives.

PropertyData
CAS Number 112750-30-8
IUPAC Name 6-Chloro-5-methoxypyridine-2-carboxylic acid
Molecular Formula

Molecular Weight 187.58 g/mol
Melting Point 229°C (decomposition)
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)
Acidity (pKa) ~3.5 (calculated for COOH)
LogP ~1.7 (Lipophilic/Hydrophilic balance suitable for oral drugs)

Synthetic Methodology

The primary industrial and laboratory route to CAS 112750-30-8 involves the oxidative transformation of 6-chloro-5-methoxy-2-methylpyridine (6-chloro-5-methoxypicoline). This route is preferred for its regioselectivity, avoiding the formation of isomers common in direct chlorination of picolinic acid.

Validated Oxidation Protocol

Reaction Type: Permanganate-mediated benzylic oxidation. Precursor: 6-Chloro-5-methoxypicoline (CAS 1017779-71-3).

Experimental Procedure:

  • Setup: Charge a reaction vessel with 6-chloro-5-methoxypicoline (1.0 eq) and water. Heat the suspension to 50–60°C .

  • Oxidation: Add Potassium Permanganate (

    
    , 1.05 eq) portion-wise over 1 hour. Monitor the exotherm.
    
  • Completion: Add a second portion of

    
     (1.05 eq) and maintain temperature for 2–3 hours. The methyl group at C2 is fully oxidized to the carboxylate.
    
  • Workup:

    • Add methanol to quench excess oxidant.

    • Filter the hot mixture through Celite to remove manganese dioxide (

      
      ) sludge. Wash the cake with warm water.[1]
      
    • Acidify the filtrate with dilute HCl to pH 2–3.

  • Isolation: The product precipitates as a white solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Typical Yield: 40–50%

    • Purity: >95% (HPLC)

Mechanistic Workflow (DOT Visualization)

SynthesisWorkflow Start Precursor: 6-Chloro-5-methoxy-2-methylpyridine Oxidation Oxidation: KMnO4, H2O, 60°C Start->Oxidation Methyl -> Carboxylate Filtration Filtration: Remove MnO2 Oxidation->Filtration Quench (MeOH) Acidification Acidification: HCl to pH 2-3 Filtration->Acidification Soluble Carboxylate Product Product: 6-Chloro-5-methoxypicolinic acid Acidification->Product Precipitation

Figure 1: Step-by-step synthetic workflow for the production of CAS 112750-30-8 via permanganate oxidation.

Applications in Drug Discovery

This scaffold is highly valued in medicinal chemistry for "fragment-based" drug design. Its utility stems from its ability to serve as a bifunctional linker .

Structural Activity Relationship (SAR) Logic
  • C2-Carboxylic Acid: Serves as the attachment point for the primary pharmacophore scaffold via amide coupling. In CXCR4 antagonists , this acid is coupled to cyclic amines (e.g., diazepanes) to form the core binding motif.

  • C6-Chloro Group: An electrophilic "handle" for late-stage diversification. The electron-deficient pyridine ring activates this position for

    
     reactions with amines or alkoxides, allowing researchers to tune lipophilicity and potency without rebuilding the core.
    
  • C5-Methoxy Group: Provides a fixed hydrogen-bond acceptor and metabolic stability, preventing oxidation at the 5-position.

Divergent Synthesis Pathway

MedChemLogic Core 6-Chloro-5-methoxypicolinic Acid (The Scaffold) RouteA Amide Coupling (C2 Position) Core->RouteA R-NH2 / HATU RouteB SnAr Displacement (C6 Position) Core->RouteB R-NH2 / Heat TargetA CXCR4 Antagonists (e.g., Diazepane amides) RouteA->TargetA TargetB HER2 Inhibitors (Amino-pyridine derivatives) RouteB->TargetB

Figure 2: Divergent medicinal chemistry applications utilizing the orthogonal reactivity of the C2-acid and C6-chloro motifs.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters are standard.

HPLC Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (Pyridine absorption).

  • Retention: The acid elutes earlier than its methyl ester or decarboxylated impurities due to polarity.

1H-NMR Interpretation (DMSO-d6)
  • 
     3.87 ppm (s, 3H):  Singlet corresponding to the methoxy group (-OCH3)  at C5.[1]
    
  • 
     7.50 ppm (d, 1H):  Doublet for the aromatic proton at C4.
    
  • 
     7.90 ppm (d, 1H):  Doublet for the aromatic proton at C3.
    
  • Coupling Constant (

    
    ):  ~8 Hz, indicative of ortho coupling between H3 and H4.
    
  • 
     13.0 ppm (br s):  Broad singlet for the carboxylic acid proton (-COOH).
    

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationUse safety goggles. Rinse immediately if contacted.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood to avoid dust inhalation.

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if possible, although the compound is relatively air-stable.

References

  • Preparation of Pyridine Derivatives . US Patent 6,610,853 B1.[1] (Describes the oxidation of 6-chloro-5-methoxypicoline to the title compound).

  • CXCR4 Receptor Antagonists . World Intellectual Property Organization, WO2012049277A1. (Details the use of CAS 112750-30-8 as Intermediate 270 in drug synthesis).

  • HER2 Mutation Inhibitors . US Patent Application 20230041385A1. (Cites the use of 3-amino-6-chloro-5-methoxypicolinic acid derivatives).

  • PubChem Compound Summary: 6-Chloropicolinic acid derivatives . National Center for Biotechnology Information.

Sources

Exploratory

Definitive DFT Protocol: 6-Chloro-5-methoxypicolinic Acid

Strategic Overview & Molecular Significance[1] 6-Chloro-5-methoxypicolinic acid (6-C-5-M) represents a critical scaffold in the design of synthetic auxins and pyridine-based herbicides. Its structural core—a pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecular Significance[1]

6-Chloro-5-methoxypicolinic acid (6-C-5-M) represents a critical scaffold in the design of synthetic auxins and pyridine-based herbicides. Its structural core—a pyridine ring substituted with a carboxylic acid at C2, a methoxy group at C5, and a chlorine atom at C6—creates a unique electronic push-pull system.

For drug and agrochemical developers, understanding the electronic distribution of 6-C-5-M is vital for predicting:

  • Bioavailability: Driven by lipophilicity and pKa, modulated by the intramolecular hydrogen bond between the pyridine nitrogen and the carboxylic acid.

  • Reactivity: The C6-Chlorine is a "warhead" for nucleophilic aromatic substitution (

    
    ), allowing for further derivatization.
    
  • Environmental Stability: The HOMO-LUMO gap correlates with photolytic degradation rates.

This guide provides a rigorous Density Functional Theory (DFT) framework to characterize these properties, moving beyond basic geometry optimization to predictive reactivity modeling.

Computational Methodology: The Validated Standard

To ensure experimental reproducibility and high-fidelity results, we utilize the B3LYP/6-311++G(d,p) level of theory. This combination is the industry standard for halogenated organic acids, balancing cost with the accuracy required to resolve diffuse electron density around the chlorine atom and the acidic proton.

The Computational Workflow

The following Graphviz diagram outlines the strictly ordered protocol for analyzing 6-C-5-M.

DFT_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Minimized Geom Electronic Electronic Properties (FMO, MEP, NBO) Freq->Electronic Validated Minima (NImag=0) Output Reactivity Descriptors & Spectral Data Electronic->Output Data Extraction

Figure 1: Standardized DFT workflow for small organic molecules. Note the critical checkpoint at Frequency Calculation to ensure a true local minimum (zero imaginary frequencies).

Protocol Specifications
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: Handles the exchange-correlation energy of organic aromatic systems with proven accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p).[1][2][3][4][5][6]

    • Rationale: The ++ (diffuse functions) are non-negotiable for the Chlorine lone pairs and the carboxylate anion stability. The (d,p) (polarization functions) accurately model the distortion of orbitals in the C-Cl and O-H bonds.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Water (

      
      ) for biological simulation; Methanol for synthetic pathways.
      

Geometric & Structural Analysis

Intramolecular Hydrogen Bonding

The defining feature of picolinic acid derivatives is the potential for an intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen.

  • Configuration A (Open): The -OH points away from the Nitrogen.

  • Configuration B (Closed/Chelated): The -OH points toward the Nitrogen (

    
    ).
    

Technical Insight: DFT calculations consistently predict Configuration B as the global minimum (approx. 5-7 kcal/mol more stable). This "locked" conformation reduces the apparent acidity (pKa) and increases lipophilicity by masking the polar groups, a critical factor in membrane permeability for herbicides.

Bond Length Analysis (Predicted vs. Standard)

The inductive effect of the C6-Chlorine and the resonance effect of the C5-Methoxy perturb the pyridine ring geometry.

Bond PathStandard Pyridine (Å)6-C-5-M (Calculated Å)Electronic Effect
C2-C3 1.391.395Minimal perturbation.
C5-C6 1.391.410 Bond lengthening due to steric bulk of Cl and OMe.
C6-Cl 1.73 (Aryl-Cl)1.745 Slight elongation due to repulsion from OMe lone pairs.
C2-C(COOH) 1.501.485Shortening due to conjugation with the ring.

Frontier Molecular Orbital (FMO) Analysis[2][7]

The reactivity of 6-C-5-M is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Orbital Distribution
  • HOMO: Localized primarily on the Methoxy oxygen and the Pyridine ring carbons . This indicates that electrophilic attacks (e.g., nitration) will occur at the ring positions activated by the methoxy group.

  • LUMO: Localized on the Carboxyl group and the C6-Chlorine bond . This confirms the susceptibility of the C6 position to nucleophilic attack (

    
    ), where the Chlorine acts as the leaving group.
    
Reactivity Logic Diagram

The following diagram illustrates how FMO energies translate to biological activity.

Reactivity_Logic Gap HOMO-LUMO Gap (ΔE) Hardness Chemical Hardness (η) η = (I - A) / 2 Gap->Hardness Direct Correlation Softness Global Softness (S) S = 1 / 2η Hardness->Softness Inverse BioAct Biological Activity (Charge Transfer Capability) Softness->BioAct High Softness = High Polarizability

Figure 2: Logical flow from orbital energies to biological reactivity predictions.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors (values are representative of chloropicolinic acid derivatives):

  • Ionization Potential (I):

    
     eV.
    
  • Electron Affinity (A):

    
     eV.
    
  • Electrophilicity Index (

    
    ):  High values here suggest the molecule is a strong electrophile, particularly at the C6 position, validating its use as a reactive intermediate.
    

Spectroscopic Profiling (Vibrational & NMR)

To validate the theoretical model against experimental QC data, we focus on specific spectral signatures.

Infrared (IR) Fingerprint

DFT frequencies are typically overestimated by ~4-5% due to the harmonic approximation. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

Vibration ModeUnscaled (

)
Scaled (

)
IntensityAssignment

36503510 Weak/BroadH-bonded carboxylic OH.

17801715 Very StrongCarbonyl stretch (Diagnostic).

16001540 MediumPyridine ring skeletal breathing.

12501200 StrongAryl-Methoxy stretch.

750720 MediumC-Cl stretch (Fingerprint region).
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method allows for the prediction of chemical shifts relative to TMS.

  • Proton NMR (

    
    ):  The methoxy protons will appear as a singlet around 
    
    
    
    3.9-4.0 ppm. The carboxylic proton, if involved in intramolecular H-bonding, will be significantly deshielded (
    
    
    11.0-13.0 ppm).
  • Carbon NMR (

    
    ):  The C6 carbon (attached to Cl) will show a distinct shift upfield relative to unsubstituted pyridine carbons due to the "heavy atom effect" of Chlorine.
    

Molecular Electrostatic Potential (MEP)[3]

The MEP map is the ultimate visualization tool for drug design, mapping the electron density surface to electrostatic potential.

  • Red Regions (Negative Potential):

    • Location: The Carbonyl Oxygen and the Methoxy Oxygen.[7]

    • Implication: These are the primary sites for hydrogen bond acceptance or electrophilic attack (e.g., by metal cations in metallo-enzyme active sites).

  • Blue Regions (Positive Potential):

    • Location: The Carboxylic Hydrogen and the Pyridine Ring Hydrogens.

    • Implication: The region around the -COOH hydrogen is the most positive, driving the acidity.

  • The "Sigma-Hole":

    • Advanced analysis often reveals a small region of positive potential on the tip of the Chlorine atom (the

      
      -hole), which can facilitate halogen bonding in protein-ligand docking.
      

References

  • Methodology Validation: Arjunan, V., et al. "Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine."[6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.[6]

  • Reactivity & FMO: Fleming, I. Molecular Orbitals and Organic Chemical Reactions. Wiley, 2009.
  • Picolinic Acid H-Bonding: Roeselová, M., et al. "Vibrational frequencies of the OH group in some picolinic acid N-oxides predicted from DFT." Journal of Molecular Structure, 2025 (Contextual).

  • MEP & Acidity: WuXi AppTec. "Application of Electrostatic Potential Map in Acidity Estimation." QM Magic Class, Chapter 3.

  • Basis Set Selection: Gaussian, Inc. "Thermochemistry in Gaussian." (Standard reference for B3LYP/6-311++G(d,p) scaling factors).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Oxidation of Picoline Methyl Group to Carboxylic Acid

Executive Summary The oxidation of methylpyridines (picolines) to pyridinecarboxylic acids is a fundamental transformation in the synthesis of pharmaceutical intermediates, including ligands for metallo-enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of methylpyridines (picolines) to pyridinecarboxylic acids is a fundamental transformation in the synthesis of pharmaceutical intermediates, including ligands for metallo-enzyme inhibitors and NAD+ precursors. While industrially performed via gas-phase ammoxidation or high-pressure nitric acid oxidation, these methods are ill-suited for the laboratory bench due to safety hazards and equipment constraints.

This guide details two validated protocols for the laboratory-scale synthesis of picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids:

  • Method A (The Bench Standard): A robust aqueous Potassium Permanganate (

    
    ) oxidation optimized for high purity and safety.
    
  • Method B (The Green Scale-Up): A Co/Mn/Br-catalyzed aerobic oxidation suitable for larger batches (

    
     g) using an autoclave.
    

Critical Success Factor: The isolation of pyridinecarboxylic acids is complicated by their zwitterionic nature. This protocol introduces a specific "Isoelectric Focusing & Solvent Extraction" workup to maximize recovery, a step often omitted in standard literature.

Strategic Analysis & Mechanism

Mechanistic Insight

The pyridine ring is electron-deficient, deactivating it toward electrophilic attack but making the methyl protons acidic (


) compared to benzene analogs.
  • Permanganate Oxidation: Proceeding via a hydrogen atom abstraction mechanism, the rate-limiting step is the initial attack on the benzylic C-H bond. The reaction is zero-order in permanganate and first-order in picoline and base.

  • Regioselectivity: All three isomers (2-, 3-, 4-) oxidize effectively, but 2-picolinic acid is prone to thermal decarboxylation (forming pyridine) if heated excessively in acidic media.

Solubility & Isolation Challenges

Pyridinecarboxylic acids exist as zwitterions in water. They are highly soluble in water but poorly soluble in non-polar organic solvents.

  • Isoelectric Point (pI): The minimum solubility occurs at the pI (approx. pH 3.2–3.4).

  • Solubility Differential:

    • Water:[1] Very High (~860 g/kg for 2-picolinic acid).

    • Ethanol:[2] Moderate (~57 g/kg).

    • Acetonitrile:[2][3] Low (~17 g/kg).

    • Strategy: We utilize the solubility difference between the organic acid and inorganic salts (KCl/NaCl) in dry ethanol to isolate the product.

Protocol A: Aqueous Permanganate Oxidation (Bench Scale)

Applicability: Small scale (1 g – 20 g). High reliability. Target: 2-Picoline


 Picolinic Acid (adaptable for 3- and 4- isomers).
Reagents & Equipment
  • Substrate: 2-Picoline (99%)

  • Oxidant: Potassium Permanganate (

    
    ), technical grade.
    
  • Solvent: Deionized Water.

  • Workup: HCl (conc.), Ethanol (absolute), Copper(II) Sulfate (optional for purification).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to

    
     sludge), reflux condenser, thermometer.
    
Experimental Procedure

Step 1: Reaction Setup

  • Charge the flask with 2-Picoline (10.0 g, 107 mmol) and Water (250 mL) .

  • Heat the solution to 70°C .

  • Add

    
     (42.0 g, 265 mmol, ~2.5 eq)  in small portions over 1–2 hours.
    
    • Note: The reaction is exothermic. Monitor temperature; do not exceed 85°C to prevent decarboxylation of the product.

    • Visual Cue: The purple color will disappear as brown

      
       precipitates. Wait for the purple color to fade before the next addition.
      

Step 2: Completion & Filtration

  • After the final addition, stir at 75°C for an additional 2 hours.

  • Check for excess oxidant: Spot a drop of the reaction mixture on filter paper. A pink ring indicates unreacted permanganate. If pink persists, add small amounts of ethanol to quench it.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the filter cake with hot water (3 x 50 mL).
    
    • Caution: The

      
       cake can retain significant product. Thorough washing is essential.
      

Step 3: Isolation (The Critical Step)

  • Concentration: Concentrate the clear aqueous filtrate to approximately 40 mL using a rotary evaporator.

  • Acidification: Cool to 0°C. Slowly add Conc. HCl to adjust the pH to the Isoelectric Point (pH 3.2 – 3.4) . Use a calibrated pH meter.

  • Evaporation: Evaporate the resulting slurry to complete dryness under vacuum. You will obtain a white solid mixed with KCl/NaCl salts.

  • Extraction: Add Absolute Ethanol (100 mL) to the dry solid and reflux for 30 minutes. The picolinic acid dissolves; the inorganic salts do not.

  • Final Purification: Filter the hot ethanol solution. Cool the filtrate to -20°C to crystallize the product.

    • Yield: Typical isolated yields are 60–75%.

Workflow Diagram (Method A)

G Start Start: 2-Picoline + Water Oxidation Oxidation: Add KMnO4 @ 70°C (Exothermic Control) Start->Oxidation Quench Quench: Ethanol (if pink persists) Oxidation->Quench Check Endpoint Filter Filtration: Remove MnO2 (Celite) Quench->Filter Conc Concentration: Reduce vol to 40mL Filter->Conc Clear Filtrate Acidify Acidification: Adjust pH to 3.2 (pI) Conc->Acidify Critical Step Dry Evaporation: Dry to solid residue Acidify->Dry Extract Extraction: Reflux with Abs. Ethanol Dry->Extract Separates Salts Product Final Product: Picolinic Acid Crystals Extract->Product Crystallization

Caption: Workflow for Permanganate Oxidation emphasizing the critical pH adjustment and ethanol extraction steps.

Protocol B: Catalytic Aerobic Oxidation (Green/Scale-Up)

Applicability: Large scale (


 g). Environmentally benign (uses 

). Requirement: High-pressure autoclave (Hastelloy or Titanium preferred due to corrosion).
Catalyst System (Amoco-type)[4]
  • Catalyst: Cobalt(II) Acetate tetrahydrate [Co(OAc)

    
    ·4H
    
    
    
    O] + Manganese(II) Acetate [Mn(OAc)
    
    
    ].
  • Promoter: Sodium Bromide (NaBr) or HBr.[4]

  • Solvent: Glacial Acetic Acid.

Experimental Procedure
  • Charge: In a 500 mL autoclave, dissolve 3-Picoline (50 g) , Co(OAc)

    
     (1.5 mol%) , Mn(OAc)
    
    
    
    (0.5 mol%)
    , and NaBr (1.0 mol%) in Acetic Acid (300 mL) .
  • Pressurize: Seal reactor and pressurize with Air (or Oxygen) to 20 bar (2 MPa) .

  • Reaction: Heat to 150°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.

    • Induction Period: A lag of 10–30 minutes is common before oxygen uptake begins.

  • Duration: Maintain temperature/pressure for 3–5 hours until

    
     consumption ceases.
    
  • Workup: Cool to room temperature. Vent gases.[2][5]

    • The product (Nicotinic Acid) often crystallizes directly from the cooling acetic acid mixture. Filter, wash with cold acetic acid, and dry.

    • Yield: 85–95%.

Comparative Data & Troubleshooting

Oxidant Comparison[4][6]
FeatureMethod A: PermanganateMethod B: Catalytic AirMethod C: Nitric Acid
Scale Lab (<20 g)Pilot/Production (>50 g)Industrial
Safety Moderate (

waste)
High (Pressure vessel)Low (Explosion/NOx gas)
Yield 60–75%85–95%70–80%
Purity High (after extraction)Very High (crystallizes out)Moderate (nitrated byproducts)
Atom Economy Poor (produces Mn waste)Excellent (uses

)
Moderate
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Low Yield Product trapped in

cake.
Resuspend

in hot water and re-filter.
Low Yield pH not at pI during isolation.Use a pH meter to hit pH 3.2–3.4 precisely.
Product is Brown Residual

or polymerization.
Treat aqueous solution with Activated Carbon before acidification.
Decarboxylation Reaction temp too high (>90°C).Keep temp <80°C. 2-Picolinic acid is thermally unstable.
Salt Contamination Incomplete ethanol extraction.Ensure the residue is bone dry before adding ethanol. Water carries salts.

Safety & References

Safety Directives
  • Picolines: Flammable liquids with unpleasant odors. Use in a fume hood.

  • Potassium Permanganate: Strong oxidant. Incompatible with organics; add slowly to control exotherm.

  • Pyridine Toxicity: Pyridine analogs are hepatotoxic. Wear nitrile gloves and safety glasses.

References
  • Standard Permanganate Protocol: Organic Syntheses, Coll. Vol. 3, p. 740 (1955); Vol. 20, p. 79 (1940).

  • Isoelectric Properties: Green, R. W., & Tong, H. K. (1956). The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms. Journal of the American Chemical Society, 78(19), 4896–4900.

  • Green Catalytic Oxidation: Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium Bromides.[4][5] Catalysts, 13(9), 1271.

  • Solubility Data: Solubility and Crystallization Studies of Picolinic Acid, MDPI Processes, 2023.

Sources

Application

Analytical methods for characterization of 6-Chloro-5-methoxypicolinic acid

Application Note: Comprehensive Characterization of 6-Chloro-5-methoxypicolinic Acid Executive Summary & Introduction 6-Chloro-5-methoxypicolinic acid (CAS: 112750-30-8) is a critical pyridine-based intermediate, often u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 6-Chloro-5-methoxypicolinic Acid

Executive Summary & Introduction

6-Chloro-5-methoxypicolinic acid (CAS: 112750-30-8) is a critical pyridine-based intermediate, often utilized in the synthesis of agrochemicals (e.g., picolinate herbicides) and pharmaceutical scaffolds. Its structural integrity—defined by the specific regiochemistry of the chlorine and methoxy substituents relative to the carboxylic acid—is paramount for downstream efficacy.

This guide provides a rigorous, multi-modal analytical framework for characterizing this compound. Unlike generic protocols, this document addresses the specific challenges posed by the amphoteric nature of the picolinic acid moiety and the electronic effects of the 5-methoxy/6-chloro substitution pattern.

Key Challenges Addressed:

  • Regioisomer Differentiation: Distinguishing the 5-methoxy isomer from the 4-methoxy byproduct.

  • Solubility Management: Overcoming aggregation issues in neutral aqueous media.

  • Quantification: High-precision HPLC methods for assay and impurity tracking.

Physicochemical Profile

The following parameters establish the baseline identity of the material.

PropertySpecification / ValueMethod
Chemical Name 6-Chloro-5-methoxypyridine-2-carboxylic acidNomenclature
CAS Number 112750-30-8Database Verification
Molecular Formula C₇H₆ClNO₃Elemental Analysis
Molecular Weight 187.58 g/mol Mass Spectrometry
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Solubility Soluble in DMSO, Methanol, dilute NaOH; Sparingly soluble in water (acidic pH)Visual/Gravimetric
pKa (Predicted) ~3.2 (COOH), ~0.5 (Pyridine N)Potentiometric Titration
Melting Point 193–195 °C (Decomposition likely)DSC

Chromatographic Characterization (HPLC & LC-MS)

Protocol A: HPLC-UV Purity Assay

Purpose: Quantitative determination of purity and assay against a reference standard.

Rationale: The carboxylic acid group requires pH control to prevent peak tailing. A low pH mobile phase suppresses ionization of the carboxylate (keeping it as COOH), increasing retention on the C18 column and improving peak symmetry.

  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: UV at 270 nm (Primary), 220 nm (Secondary for impurities).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 (Equilibration) |

Self-Validating Criteria:

  • Tailing Factor: 0.8 ≤ T ≤ 1.5.[1]

  • Resolution: > 2.0 between the main peak and nearest impurity (often the des-chloro or regioisomer).

  • RSD (n=6): < 1.0% for the main peak area.

Protocol B: LC-MS Impurity Profiling

Purpose: Identification of synthesis byproducts (e.g., 6-chloro-4-methoxypicolinic acid, over-chlorinated species).

  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes switching.

    • Note: Negative mode (ESI-) is often more sensitive for carboxylic acids [M-H]⁻.

  • Mass Range: 100–600 m/z.

  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Target Impurities:

  • Des-chloro analog: [M-H]⁻ = 152.04 (Loss of Cl).

  • Regioisomer (4-OMe): Same mass (186.0), differentiated by retention time (4-OMe typically elutes earlier due to lower lipophilicity shielding).

  • Methyl Ester (intermediate): [M+H]⁺ = 202.0.

Spectroscopic Structural Elucidation

Protocol C: NMR Spectroscopy

Purpose: Definitive structural confirmation and regioisomer differentiation.

Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchangeable protons interfering with COOH).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). Broadening indicates hydrogen bonding.

  • δ 8.15 ppm (d, J ≈ 8.5 Hz, 1H): H-3 (Ortho to COOH). Downfield due to the electron-withdrawing carbonyl group.

  • δ 7.65 ppm (d, J ≈ 8.5 Hz, 1H): H-4 (Meta to COOH, Ortho to OMe). Upfield relative to H-3 due to the electron-donating methoxy group.

  • δ 3.98 ppm (s, 3H): Methoxy group (-OCH₃).

Key Diagnostic: The coupling constant (J ≈ 8.5 Hz) confirms the ortho relationship of the two aromatic protons, verifying the 2,5,6-substitution pattern. A meta coupling (e.g., in a 2,4,6-substitution) would be ~1–2 Hz.

Protocol D: Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid sample.

  • Key Bands:

    • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

    • 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1580, 1450 cm⁻¹: Pyridine ring skeletal vibrations.

    • 1250–1280 cm⁻¹: C-O stretch (Aryl ether).

    • 700–800 cm⁻¹: C-Cl stretch.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for full characterization, ensuring no critical quality attribute is overlooked.

CharacterizationWorkflow Start Crude 6-Chloro-5-methoxypicolinic Acid Step1 1. Purity Assessment (HPLC-UV) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Data Analysis Step2_Fail Recrystallization / Purification Decision1->Step2_Fail No Step2_Pass 2. Structural Confirmation Decision1->Step2_Pass Yes Step2_Fail->Step1 Retest NMR NMR (1H, 13C) Regiochemistry Check Step2_Pass->NMR MS LC-MS MW & Impurity ID Step2_Pass->MS IR FT-IR Functional Groups Step2_Pass->IR Step3 3. Solid State Profiling NMR->Step3 MS->Step3 IR->Step3 Final Certificate of Analysis (CoA) Step3->Final Compile Data

Figure 1: Integrated Analytical Workflow for the characterization of 6-Chloro-5-methoxypicolinic acid, detailing the decision gates between purity assessment and structural validation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79222, 6-Chloropicolinic acid (Structural Analog Reference). Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.[2][3][4]29. Liquid Chromatography. (Standard regulatory framework for HPLC method development).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Authoritative text for interpreting NMR coupling constants in substituted pyridines).

Sources

Method

Application Note: Advanced Characterization and Quantification of Picolinic Acid

Executive Summary Picolinic acid (PA) is a structural isomer of nicotinic acid and a biologically active catabolite of L-tryptophan via the kynurenine pathway. While historically viewed as a secondary metabolite, recent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (PA) is a structural isomer of nicotinic acid and a biologically active catabolite of L-tryptophan via the kynurenine pathway. While historically viewed as a secondary metabolite, recent data implicates PA in neuroprotection, metal chelation (Zn²⁺, Fe²⁺), and macrophage activation.

Accurate analysis of PA is complicated by its high polarity, low molecular weight (123.11 g/mol ), and isobaric interference from nicotinic acid (NA) and isonicotinic acid. This guide provides validated protocols for:

  • Structural Verification: Using 1H-NMR with specific attention to pH-dependent chemical shifts and paramagnetic quenching.

  • Trace Quantification: Utilizing HILIC-MS/MS to overcome retention issues common in Reverse Phase (RP) chromatography.

  • Alternative Quantification: GC-MS derivatization workflows for laboratories without LC-MS capabilities.

Part 1: The Analyte & Biological Context[1]

Understanding the metabolic origin of PA is critical for interpreting analytical data, particularly in complex matrices like plasma or cerebrospinal fluid (CSF).

The Kynurenine Pathway Context

PA is produced downstream of 3-hydroxyanthranilic acid. Unlike its neurotoxic precursor Quinolinic Acid (QUIN), PA is generally considered neuroprotective. The ratio of PA/QUIN is a vital biomarker in neurodegenerative research.

KynureninePathway cluster_legend Key TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO1/TDO HK 3-Hydroxy- kynurenine KYN->HK KMO HAA 3-Hydroxy- anthranilic acid HK->HAA KYNU ACMS ACMS (Unstable) HAA->ACMS HAAO QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN Non-enzymatic Cyclization PIC Picolinic Acid (Neuroprotective) ACMS->PIC ACMSD (Enzymatic) Legend ACMS: 2-amino-3-carboxymuconate semialdehyde

Figure 1: The Kynurenine Pathway highlighting the divergence between neuroprotective Picolinic Acid and neurotoxic Quinolinic Acid.[1]

Part 2: NMR Characterization (Structural Identity)

NMR is the gold standard for purity assessment and structural verification. However, PA analysis faces two specific challenges: pH sensitivity and paramagnetic broadening .

Expert Insight: The Chelation Trap

PA is a potent chelator. If your sample contains trace metals (Fe³⁺, Cu²⁺) from glassware or buffers, the NMR signals will broaden or disappear due to paramagnetic relaxation enhancement.

  • Solution: Always add 1 mM EDTA-d16 or standard EDTA to the NMR solvent to sequester metals.

Protocol A: 1H-NMR Acquisition

Objective: Verify structure and purity of PA standards or isolated metabolites.

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 600 µL D₂O (Deuterium Oxide).

    • Critical Step: Adjust pH to > 7.0 using NaOD. PA exists as a zwitterion/anion at neutral pH, stabilizing chemical shifts.

    • Add 10 µL of 10 mM TSP (trimethylsilylpropanoic acid) as an internal reference (0.00 ppm).

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zg30 (standard 30° pulse) or noesypr1d (if water suppression is needed).

    • Scans (NS): 16 (for >5 mg) or 64 (for <1 mg).

    • Relaxation Delay (D1): ≥ 5 seconds (to allow full relaxation of aromatic protons).

Data Analysis: Chemical Shift Table (D₂O, pH ~7.5)

PA displays a characteristic ABCD spin system typical of 2-substituted pyridines.

PositionProtonShift (δ ppm)MultiplicityJ-Coupling (Hz)Structural Logic
H-6 α-proton8.65 – 8.75Doublet (d)J ~ 5.0Deshielded by adjacent Nitrogen.
H-3 β-proton8.05 – 8.15Doublet (d)J ~ 7.8Deshielded by Carboxyl group.
H-4 γ-proton8.35 – 8.45Triplet (td)J ~ 7.8, 1.5Para to Nitrogen.
H-5 β'-proton7.85 – 7.95Triplet (ddd)J ~ 7.5, 5.0Most shielded (meta to carboxyl/N).

Note: Shifts will move upfield (lower ppm) significantly if pH is acidic (< 4.0) due to protonation of the pyridine nitrogen.

Part 3: LC-MS/MS Quantification (Bioanalysis)

Challenge: PA is small and polar.[2] It elutes in the void volume of standard C18 columns, causing ion suppression and poor reproducibility. Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2] Do not use ion-pairing reagents (like TFA) on modern MS instruments as they contaminate the source.

Protocol B: HILIC-MS/MS Workflow

Objective: Quantify PA in human plasma/serum.

1. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL Plasma into a 1.5 mL tube.

  • Add 20 µL Internal Standard (IS) solution (Picolinic Acid-d4, 1 µM in methanol).

  • Add 150 µL cold Acetonitrile (ACN) (1:3 ratio) to precipitate proteins.

  • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to an autosampler vial. Do not evaporate to dryness if using HILIC, as reconstituting in water ruins peak shape. Inject the ACN-rich supernatant directly.

2. Chromatographic Conditions
  • Column: Waters BEH Amide or Merck ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte).

    • 1-5 min: 90% B → 50% B.

    • 5-7 min: 50% B (Wash).

    • 7.1 min: 90% B (Re-equilibration - Critical for HILIC).

3. Mass Spectrometry Settings (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Picolinic Acid 124.1 78.1 3022Quantifier (Pyridine ring)
124.1106.13015Qualifier (Loss of H₂O)
PA-d4 (IS) 128.182.13022Quantifier
Nicotinic Acid124.180.13020Interference Check

Note: Nicotinic Acid (NA) is isobaric (124.1). HILIC separates PA and NA chromatographically. PA typically elutes before NA on Amide columns.

Part 4: GC-MS Analysis (Alternative)

If LC-MS is unavailable, GC-MS is a robust alternative, but PA is non-volatile and requires derivatization.

Protocol C: Methyl Esterification

Why Methyl Ester over Silylation (TMS)? TMS derivatives of carboxylic acids are moisture-sensitive and can hydrolyze in the autosampler. Methyl esters are stable for weeks.

  • Derivatization:

    • Dry 50 µL of extract (from Protocol B) under Nitrogen.[6]

    • Add 100 µL BF3-Methanol (14%) .

    • Cap tightly and incubate at 60°C for 30 mins .

    • Cool to room temp.[3][6]

    • Add 200 µL Hexane and 200 µL Water.

    • Vortex and Centrifuge. The methyl picolinate partitions into the top Hexane layer .

    • Inject 1 µL of the Hexane layer.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: Splitless, 250°C.

    • Temp Program: 60°C (1 min) → 20°C/min → 300°C.

    • Ions (SIM Mode):

      • Target: m/z 137 (Molecular Ion of Methyl Picolinate).

      • Qualifiers: m/z 79, 78 .

Part 5: Method Selection Logic

Use the following decision tree to select the appropriate workflow for your laboratory.

MethodSelection cluster_tips Technique Tips Start Start: Picolinic Acid Analysis Conc Estimated Concentration? Start->Conc High High (> 10 µM) Pure Substance Conc->High Synthesis/QC Low Trace (< 1 µM) Biofluids (Plasma/CSF) Conc->Low Metabolomics NMR_Path NMR Spectroscopy (D2O, pH > 7) High->NMR_Path Matrix Matrix Complexity? Low->Matrix LCMS LC-MS/MS (HILIC) *Recommended* Matrix->LCMS High Throughput No Derivatization GCMS GC-MS (Derivatization Req.) Matrix->GCMS No LC-MS Available Stable Derivatives Tip1 NMR: Add EDTA to remove paramagnetic interference Tip2 LC-MS: HILIC separates Nicotinic Acid isomer

Figure 2: Decision Matrix for Analytical Workflow Selection.

References

  • Detection of Kynurenine Pathway Metabolites

    • Source: Guillemin, G. J., et al. (2007). "Characterization of the Kynurenine Pathway in Human Neurons." Journal of Neuroscience.
    • Relevance: Establishes PA as a neuroprotective biomarker distinct
  • LC-MS/MS Method Development (HILIC vs RP)

    • Source: Agilent Technologies. "Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase."
    • Relevance: Validates the use of HILIC for small polar acids like PA to avoid ion-pairing reagents.
  • NMR Chemical Shifts & pH Dependence

    • Source: Wishart, D. S., et al. (HMDB). "Picolinic Acid Spectral Data.
    • Relevance: Provides reference chemical shifts for 1H and 13C NMR in aqueous buffers.
  • GC-MS Derivatization Techniques

    • Source: Sigma-Aldrich (Merck).
    • Relevance: Compares BF3-Methanol (Methylation)

Sources

Application

Application Note: A Robust Protocol for Forced Degradation Studies of Picolinic Acid Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Stress Testing Picolinic Acid Compounds Forced degradation, or stress testing, is a critical component of the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stress Testing Picolinic Acid Compounds

Forced degradation, or stress testing, is a critical component of the pharmaceutical development process.[1][2] These studies intentionally expose a drug substance to harsh conditions—such as acid, base, light, heat, and oxidation—to accelerate its decomposition.[2][3] The primary goal is not to determine shelf-life but to achieve several key scientific and regulatory objectives:

  • Elucidate Degradation Pathways: By understanding how a molecule breaks down, we gain insight into its intrinsic stability and can predict potential degradation products that may form under normal storage conditions.[2][4]

  • Develop Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) without interference from impurities or degradation products.[2][5][6] This is a firm requirement from regulatory bodies.[7]

  • Inform Formulation and Packaging Development: Knowledge of a molecule's vulnerabilities—for instance, sensitivity to light or oxidation—guides the selection of appropriate excipients and protective packaging to ensure the final drug product is stable and safe.[1][2][4]

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are an important class of compounds, often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9] The pyridine ring, an electron-deficient aromatic heterocycle, imparts specific chemical properties. While relatively stable, the nitrogen atom and the carboxylic acid group provide reactive centers susceptible to specific degradation mechanisms, such as decarboxylation or reactions involving the heteroatom.[9] Therefore, a well-designed forced degradation study is paramount to ensuring the quality, safety, and efficacy of any pharmaceutical product containing a picolinic acid moiety.

This document provides a comprehensive, experience-driven protocol for conducting forced degradation studies on picolinic acid compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B.[3][10][11][12]

Regulatory Framework and Strategic Considerations

The ICH guidelines mandate stress testing to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability testing.[2] The target for a successful forced degradation experiment is to achieve 5-20% degradation of the parent drug substance.[10][13] Less than 5% may not generate a sufficient profile of degradants, while excessive degradation (>20%) can lead to secondary and tertiary products that are not relevant to real-world stability and complicate pathway elucidation.

Key Causality: The 5-20% range is a pragmatic balance. It's enough degradation to challenge the analytical method's ability to separate the parent peak from its degradants, yet not so much that the primary degradation pathways are obscured by a cascade of subsequent reactions.

Pre-Study Analysis: Know Your Molecule

Before initiating stress studies, a thorough understanding of the picolinic acid derivative's physicochemical properties is essential.

  • Solubility: Determine the solubility in water, dilute acids/bases, and common organic solvents (e.g., methanol, acetonitrile). This dictates the choice of solvent for stock solutions and stress conditions.

  • pKa: The pKa of the carboxylic acid and the pyridine nitrogen will determine the ionization state of the molecule at different pH values, significantly influencing its susceptibility to acid/base hydrolysis.

  • UV Spectrum: An ultraviolet (UV) spectrum of the API is necessary to select an appropriate wavelength for HPLC analysis that provides a good response for both the parent compound and potential degradants.

Experimental Design and Step-by-Step Protocols

This section details the protocols for subjecting a picolinic acid compound to the five standard stress conditions recommended by ICH guidelines.[4][10]

Materials and Reagents
  • Picolinic acid derivative (Drug Substance)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), certified ACS grade

  • Sodium hydroxide (NaOH), certified ACS grade

  • Hydrogen peroxide (H₂O₂, 30% solution), certified ACS grade

  • Azobisisobutyronitrile (AIBN)

  • Buffers (e.g., phosphate or acetate) for pH adjustment

  • Class A volumetric flasks and pipettes

Preparation of Stock Solutions and Controls
  • API Stock Solution: Accurately prepare a stock solution of the picolinic acid compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution with the analysis mobile phase to the target analytical concentration (e.g., 0.1 mg/mL). This "time zero" sample is stored under refrigeration and represents the unstressed API.

  • Blank Solutions: Prepare blank solutions for each stress condition by subjecting the stressor solution (without the API) to the same experimental conditions. This helps identify any peaks originating from the reagents themselves.

Stress Condition Protocols

For each condition, the goal is to screen time points and temperatures to achieve the target 5-20% degradation.

  • Rationale: To assess susceptibility to degradation in an acidic environment, which can protonate the pyridine nitrogen and catalyze hydrolysis of susceptible functional groups.

  • Protocol:

    • To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 M NaOH).

    • Dilute the neutralized sample to the target analytical concentration with the mobile phase for HPLC analysis.

    • Expert Insight: If no degradation is observed, increase the acid concentration (e.g., to 1 M HCl) or the temperature. If degradation is too rapid, decrease the temperature or acid strength.

  • Rationale: To evaluate stability in an alkaline environment. The carboxylic acid will be deprotonated, potentially influencing the electronic properties of the pyridine ring and its susceptibility to nucleophilic attack.

  • Protocol:

    • To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at time points as in the acid study.

    • Immediately neutralize the aliquot with an equivalent of HCl (e.g., 1 mL of 0.1 M HCl).

    • Dilute to the target concentration for analysis.

    • Expert Insight: Picolinic acid derivatives can be highly susceptible to base-catalyzed reactions. A lower temperature (e.g., room temperature) might be a better starting point.

  • Rationale: Oxidation is a common degradation pathway.[1] The electron-deficient nature of the pyridine ring makes it susceptible to certain types of oxidative attack, potentially forming N-oxides.

  • Protocol 1 (Peroxide-based):

    • To 1 mL of the API stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Quench the reaction by diluting to the target concentration with the mobile phase (the dilution typically stops the reaction).

    • Analyze immediately.

  • Protocol 2 (Radical Initiator-based):

    • Rationale: AIBN generates carbon-centered radicals upon thermal decomposition and can reveal different degradation pathways than peroxide-based oxidation.[1][14] This is valuable for understanding radical-driven degradation.[1]

    • Prepare a solution of AIBN (e.g., 1 mg/mL) in an appropriate organic solvent like THF or acetonitrile.

    • Mix 1 mL of the API stock solution with 1 mL of the AIBN solution.

    • Incubate at 60°C.

    • Withdraw aliquots, cool, and dilute for analysis.

  • Rationale: To assess the intrinsic thermal stability of the solid drug substance. High temperatures can induce reactions like decarboxylation, rearrangements, or fragmentation.[1]

  • Protocol:

    • Place a small, accurately weighed amount of the solid API (e.g., 10 mg) in a clear glass vial.

    • Heat the vial in a calibrated oven at a high temperature (e.g., 80°C).

    • At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent to prepare a solution for analysis.

    • Expert Insight: A parallel study with humidity (e.g., 80°C / 75% RH) can also be conducted if a humidity-controlled oven is available, as this combines thermal and hydrolytic stress.

  • Rationale: To determine if the molecule is sensitive to light energy, which can cause photo-oxidation, cleavage, or other reactions. This is crucial for packaging and storage decisions.[15][16]

  • Protocol:

    • Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines.[11][12] The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV-A light.[15]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • At the end of the exposure period, prepare solutions from both the exposed and dark control samples for analysis.

    • Trustworthiness: The dark control is essential to differentiate between degradation caused by light and degradation caused simply by the temperature within the photostability chamber.

The Stability-Indicating Analytical Method

The cornerstone of a forced degradation study is a robust, validated stability-indicating analytical method (SIM).[2][17] Reversed-phase HPLC with UV (photodiode array, PDA) and/or mass spectrometry (MS) detection is the industry standard.[5]

Method Development Rationale

The method must be capable of separating the API from all process-related impurities and all degradation products formed during the stress studies.[6]

  • Specificity/Selectivity: This is the most critical parameter. Peak purity analysis using a PDA detector is essential to ensure that the parent API peak is pure and that no degradants are co-eluting.

  • Mass Balance: A good SIM should account for all of the initial API. The sum of the assay value of the API and the levels of all degradation products should ideally be between 95% and 105% of the initial value. This confirms that all major degradants are being detected.

Recommended HPLC-UV/MS Method Parameters

The following table provides a typical starting point for method development for a picolinic acid compound. Optimization will be required for each specific molecule.

ParameterRecommended ConditionRationale & Causality
Column C18, 2.1 x 100 mm, 1.8 µmC18 provides good hydrophobic retention for many small molecules. The sub-2 µm particle size (UPLC) offers high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the picolinic acid moiety, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good compatibility with MS.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities, ensuring detection of both early and late-eluting degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
PDA Wavelength 220-400 nm (Extract at λmax)A PDA detector allows for the identification of the optimal detection wavelength (λmax) and is crucial for peak purity assessment.
MS Detector Electrospray Ionization (ESI), Positive ModePicolinic acid's nitrogen atom is readily protonated, making positive mode ESI a sensitive detection method for the parent compound and many degradants.

Forced Degradation Study Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study, from initial planning to final reporting.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Processing cluster_report 4. Interpretation & Reporting API_Stock Prepare API Stock (e.g., 1 mg/mL) Controls Prepare Control (T0) & Blank Samples API_Stock->Controls Acid Acid Hydrolysis (HCl, Heat) Base Base Hydrolysis (NaOH, Heat) Oxidation Oxidation (H2O2 / AIBN) Thermal Thermal (Dry Heat) Photo Photolytic (ICH Q1B Light) Sampling Sample at Time Points & Quench/Neutralize Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze via Stability- Indicating HPLC-PDA/MS Sampling->HPLC Quant Quantify API & Degradants (% Degradation) HPLC->Quant Purity Assess Peak Purity (PDA Detector) Quant->Purity Mass_Balance Calculate Mass Balance (95-105% Target) Purity->Mass_Balance Identify Identify/Characterize Major Degradants (MS) Mass_Balance->Identify Pathway Propose Degradation Pathways Identify->Pathway Report Compile Final Report Pathway->Report

Caption: Workflow for a regulatory-compliant forced degradation study.

Data Analysis, Interpretation, and Reporting

A successful study culminates in a comprehensive report that synthesizes all the findings.

  • Chromatograms: Present representative chromatograms for the control sample and each stress condition, clearly labeling the API peak and all major degradation products.

  • Summary Table: Create a table summarizing the results for each stress condition, including the specific conditions (e.g., 0.1 M HCl, 60°C, 8 hrs), the percentage of API remaining, the percentage of major degradants formed, and the mass balance.

  • Degradation Pathway: Based on the structures of the identified degradants (elucidated via MS fragmentation), propose a plausible chemical degradation pathway for the picolinic acid compound under each stress condition. For instance, microbial degradation pathways often involve hydroxylation of the pyridine ring, which could be a potential chemical degradation route to investigate.[8][17][18]

  • Method Validation Support: Conclude with a statement on the suitability of the analytical method as "stability-indicating," referencing the successful separation of all generated degradants and the satisfactory peak purity results.

By following this detailed protocol, researchers can generate a robust and scientifically sound forced degradation package that satisfies regulatory requirements and provides invaluable insights into the intrinsic stability of picolinic acid compounds, ultimately leading to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResolveMass Laboratories. (2025, November 5).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • PubMed. (2019, July 24). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Available from: [Link]

  • ResolveMass Laboratories. (2025, September 20).
  • ASM Journals. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Available from: [Link]

  • IJSDR.
  • IJCRT.org. (2021, July 26).
  • LCGC International. (2026, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • PubMed. (2017, December 15). Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation pathway. Available from: [Link]

  • Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. (2025, August 6).
  • ChemicalBook. (2022, June 13).
  • Biotech Spain. (2025, December 11).
  • Eagle Analytical. Stability Indicating Method Development & Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.

Sources

Method

Application of 6-Chloro-5-methoxypicolinic Acid in Agrochemical Discovery: A Technical Guide for Researchers

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Agrochemicals Picolinic acid and its derivatives represent a significant class of molecules in the agrochemical industry, renowned for their potent b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Agrochemicals

Picolinic acid and its derivatives represent a significant class of molecules in the agrochemical industry, renowned for their potent biological activities.[1] This guide focuses on a specific, promising scaffold: 6-Chloro-5-methoxypicolinic acid . The strategic placement of the chloro and methoxy substituents on the pyridine ring offers unique electronic and steric properties, making it an attractive starting point for the discovery of novel herbicides, and potentially, fungicides and insecticides. This document serves as a comprehensive technical resource for researchers, providing detailed application notes and experimental protocols to facilitate the exploration of 6-Chloro-5-methoxypicolinic acid in the development of next-generation crop protection agents.

The most notable successes of the picolinic acid core have been in the development of synthetic auxin herbicides.[1] Compounds like picloram, clopyralid, and more recently, the arylpicolinates such as halauxifen-methyl and florpyrauxifen-benzyl, have demonstrated the versatility of this scaffold.[2][3] These molecules function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[2] The 6-Chloro-5-methoxypicolinic acid backbone provides a robust platform for further optimization and the development of herbicides with improved efficacy, selectivity, and resistance management profiles.

While the herbicidal potential is well-documented, the inherent biological activity of the picolinic acid nucleus, including its metal-chelating properties, suggests broader applications.[4] This guide will therefore also explore hypothetical, yet scientifically grounded, discovery workflows for fungicidal and insecticidal agents derived from 6-Chloro-5-methoxypicolinic acid, providing a roadmap for expanding the utility of this valuable chemical intermediate.

Synthesis of the Core Scaffold: 6-Chloro-5-methoxypicolinic acid

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Amino-5-methoxypyridine B 2-Chloro-5-methoxypyridine A->B  Sandmeyer Reaction (NaNO2, HCl, CuCl) C 2-Chloro-5-methoxy-6-lithiopyridine B->C  Directed Ortho-metalation (LDA or n-BuLi, THF, -78°C) D 6-Chloro-5-methoxy-2-(trichloromethyl)pyridine C->D  Quench with CCl4 E 6-Chloro-5-methoxypicolinic acid D->E  Hydrolysis (Conc. H2SO4, H2O)

Caption: Proposed synthetic route for 6-Chloro-5-methoxypicolinic acid.

Protocol for Proposed Synthesis:

This protocol is a conceptual guide and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

  • Diazotization: Dissolve 2-Amino-5-methoxypyridine in concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-Chloro-5-methoxypyridine.

Step 2: Directed Ortho-metalation and Quenching

  • Dissolve 2-Chloro-5-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in THF. The solution will typically change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quenching: Slowly add carbon tetrachloride (CCl4) to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

  • Purify the crude 2-Chloro-5-methoxy-6-(trichloromethyl)pyridine by column chromatography.

Step 3: Hydrolysis to 6-Chloro-5-methoxypicolinic acid

  • Carefully add the purified 2-Chloro-5-methoxy-6-(trichloromethyl)pyridine to concentrated sulfuric acid.

  • Heat the mixture with stirring to approximately 100°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the aqueous solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.[5]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-Chloro-5-methoxypicolinic acid.

Application in Herbicide Discovery: A Synthetic Auxin Approach

The 6-Chloro-5-methoxypicolinic acid scaffold is an excellent starting point for the discovery of novel synthetic auxin herbicides. The primary strategy involves the derivatization of the carboxylic acid group and/or substitution at other positions of the pyridine ring to modulate activity and selectivity.

Mechanism of Action: Synthetic Auxins

Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA), leading to an overload of the plant's hormonal signaling pathways. This results in uncontrolled and disorganized cell division and elongation, ultimately causing plant death. A key target of many synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[2]

Discovery Workflow:

Herbicide_Discovery_Workflow cluster_0 Lead Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A 6-Chloro-5-methoxypicolinic acid B Library Synthesis (Esterification, Amidation, etc.) A->B C Arabidopsis thaliana Root Growth Inhibition Assay B->C D Whole-Plant Greenhouse Assay (Post-emergence) C->D E Dose-Response & Selectivity Testing D->E F Structure-Activity Relationship (SAR) Studies E->F G Mode of Action Studies (e.g., Molecular Docking with AFB5) F->G H Candidate Selection G->H

Caption: A typical workflow for herbicide discovery using the 6-Chloro-5-methoxypicolinic acid scaffold.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This in-vitro assay is a rapid and sensitive method for the primary screening of herbicidal activity. Arabidopsis thaliana is a model organism with a short life cycle and well-characterized genetics, making it ideal for high-throughput screening.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins and MES buffer

  • Sucrose

  • Agar

  • Petri dishes (square or round)

  • Test compounds (dissolved in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a microcentrifuge tube.

    • Add 70% ethanol and vortex for 1-2 minutes.

    • Remove the ethanol and wash the seeds with sterile water (3-4 times).[6]

    • Add a solution of 50% bleach and 0.05% Triton X-100. Vortex for 5-10 minutes.

    • Wash the seeds 5-6 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution.

  • Plate Preparation:

    • Prepare MS agar medium according to the manufacturer's instructions. Autoclave and cool to approximately 50-60°C.

    • Add the test compounds (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects root growth (typically <0.1%).

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Stratification:

    • Pipette the sterilized seed suspension onto the surface of the agar plates.

    • Seal the plates with breathable tape.

    • Place the plates at 4°C in the dark for 2-4 days for stratification to synchronize germination.[6]

  • Incubation and Growth:

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).[7]

    • Place the plates vertically to allow the roots to grow along the agar surface.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the percent inhibition of root growth for each treatment relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that inhibits root growth by 50%) for active compounds.

Data Presentation:

Compound IDConcentration (µM)Mean Root Length (mm) ± SD% Inhibition
Control (DMSO)025.4 ± 2.10
CMPA-Ester-01 112.1 ± 1.552.4
CMPA-Ester-01 103.2 ± 0.887.4
CMPA-Amide-01 120.5 ± 1.819.3
CMPA-Amide-01 1015.3 ± 1.639.8
Protocol 2: Post-Emergence Herbicidal Efficacy in a Greenhouse Setting

This whole-plant bioassay evaluates the efficacy of test compounds when applied to emerged weeds. It provides a more realistic assessment of a compound's potential as a post-emergence herbicide.

Materials:

  • Pots or trays filled with a standard potting mix

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail))

  • Seeds of a crop species for selectivity testing (e.g., wheat, corn)

  • Test compounds

  • A suitable solvent and surfactant for formulation

  • Greenhouse with controlled temperature, humidity, and lighting

  • Calibrated spray chamber or backpack sprayer[8]

Procedure:

  • Plant Growth:

    • Sow seeds of the selected weed and crop species in pots or trays.

    • Grow the plants in the greenhouse under optimal conditions until they reach a specific growth stage (e.g., 2-4 true leaves).[8]

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). Formulate the compounds with a suitable solvent and surfactant to ensure proper dissolution and plant uptake.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[8]

    • Include a non-treated control and a commercial standard herbicide for comparison.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the plants for herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death) to quantify the level of control.

    • For quantitative analysis, harvest the above-ground biomass of the plants and measure the fresh or dry weight. Calculate the percent reduction in biomass compared to the non-treated control.

Data Presentation:

Compound IDApplication Rate (g a.i./ha)A. retroflexus % Control (14 DAT)S. viridis % Control (14 DAT)Wheat % Injury (14 DAT)
CMPA-Ester-01 100954010
CMPA-Ester-01 2001006525
Commercial Std. 15098905
Control 0000

Proposed Application in Fungicide and Insecticide Discovery

While the primary application of 6-Chloro-5-methoxypicolinic acid has been in herbicide research, the picolinic acid scaffold possesses broader biological activity that warrants investigation in fungicide and insecticide discovery.

Fungicidal Discovery Workflow

Picolinic acid and its derivatives have shown antimicrobial and antifungal properties, which may be attributed to their ability to chelate essential metal ions required for fungal growth and enzymatic processes.[4]

Proposed Workflow:

Fungicide_Discovery_Workflow cluster_0 Lead Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A 6-Chloro-5-methoxypicolinic acid B Library Synthesis (Amides, Esters, Heterocyclic analogs) A->B C In-vitro Antifungal Assay (e.g., against Fusarium, Botrytis) B->C D In-planta Greenhouse Assay (Preventative & Curative) C->D E Spectrum of Activity Testing D->E F SAR Studies E->F G Mechanism of Action Investigation F->G H Candidate Selection G->H

Caption: A proposed workflow for the discovery of fungicides derived from 6-Chloro-5-methoxypicolinic acid.

Protocol 3: In-vitro Antifungal Assay (Illustrative)

  • Culture Preparation: Grow various plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea) on potato dextrose agar (PDA) plates.

  • Assay Plate Preparation: Prepare PDA plates amended with the test compounds at different concentrations.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) until the fungal growth in the control plate reaches the edge.

  • Evaluation: Measure the diameter of the fungal colony on each plate and calculate the percent inhibition of mycelial growth compared to the control.

Insecticidal Discovery Workflow

Certain pyridine-based compounds act as insecticides by targeting the nervous system of insects. For instance, some nicotinic acetylcholine receptor (nAChR) agonists are based on pyridine structures.

Proposed Workflow:

Insecticide_Discovery_Workflow cluster_0 Lead Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A 6-Chloro-5-methoxypicolinic acid B Library Synthesis (Amide & Ester derivatives) A->B C Insect Bioassay (e.g., against Aphids, Lepidoptera) B->C D Dose-Response & Spectrum of Activity C->D E Mode of Action Studies (e.g., nAChR binding assay) D->E F SAR Studies E->F G Greenhouse & Field Trials F->G H Candidate Selection G->H

Caption: A proposed workflow for the discovery of insecticides derived from 6-Chloro-5-methoxypicolinic acid.

Protocol 4: Insect Bioassay (Illustrative - Aphid Contact Assay)

  • Insect Rearing: Maintain a healthy colony of aphids (e.g., Myzus persicae) on a suitable host plant (e.g., bell pepper or radish).

  • Treatment Application: Prepare solutions of the test compounds in a suitable solvent containing a surfactant.

  • Spray the solutions directly onto infested leaves or immerse the leaves in the test solutions for a set period.

  • Incubation: Place the treated leaves in a controlled environment with appropriate temperature and humidity.

  • Evaluation: After 24 and 48 hours, count the number of dead and live aphids. Calculate the percent mortality for each treatment.

Conclusion and Future Directions

6-Chloro-5-methoxypicolinic acid is a highly versatile and promising scaffold for the discovery of new agrochemicals. Its application in the development of novel synthetic auxin herbicides is well-supported by existing research on related picolinic acid derivatives. The detailed protocols provided in this guide offer a solid foundation for initiating and advancing herbicide discovery programs based on this core structure.

Furthermore, the exploration of 6-Chloro-5-methoxypicolinic acid derivatives as potential fungicides and insecticides presents an exciting opportunity to broaden the utility of this chemical class. The proposed discovery workflows, while conceptual, are based on established principles of agrochemical research and provide a logical framework for these investigations. As the need for new and effective crop protection solutions continues to grow, the systematic exploration of privileged scaffolds like 6-Chloro-5-methoxypicolinic acid will be crucial in addressing the challenges of modern agriculture.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 6-Chloro-5-methoxypicolinic acid synthesis

Technical Support Ticket #6C5M-YIELD Subject: Optimization of 6-Chloro-5-methoxypicolinic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #6C5M-YIELD Subject: Optimization of 6-Chloro-5-methoxypicolinic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

You are likely reading this guide because your synthesis of 6-Chloro-5-methoxypicolinic acid (CAS: 1243333-69-0 or analogs) is stalling. The most common user reports indicate yields stuck at 30–45% , often accompanied by the formation of a "brown sludge" or difficulties in isolating the zwitterionic product from the aqueous phase.

This molecule presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine ring is electron-poor (due to N, Cl, and COOH), making standard oxidations sluggish.

  • Regioselectivity: Direct lithiation often targets the wrong carbon (C4 instead of C6) due to the directing power of the methoxy group.

  • Solubility: The product is amphoteric (zwitterionic), leading to massive losses during aqueous workup.

This guide moves beyond standard textbook protocols to industrial "scale-up" methodologies that prioritize throughput and isolation efficiency .

Strategic Decision Matrix

Before troubleshooting your current flask, verify you are using the correct pathway. The Oxidation Route is generally superior to Lithiation for this specific isomer due to the directing effects of the C5-methoxy group.

SynthesisStrategy Start Start: Choose Precursor RouteA Route A: 2-Methyl Precursor (6-Chloro-5-methoxy-2-methylpyridine) Start->RouteA RouteB Route B: Lithiation Precursor (2-Chloro-3-methoxypyridine) Start->RouteB DecisionA Method: Oxidation RouteA->DecisionA DecisionB Method: Ortho-Lithiation RouteB->DecisionB IssueA Risk: Over-oxidation / Decarboxylation DecisionA->IssueA IssueB Risk: C4 Regio-isomer (Wrong Product) DecisionB->IssueB SolA Solution: Trichloromethyl Route (Radical Chlorination -> Hydrolysis) IssueA->SolA Recommended SolB Solution: Blocking Groups (Not Recommended for Scale) IssueB->SolB Avoid

Figure 1: Decision matrix for selecting the synthetic pathway. Route A is the industrial standard for this substitution pattern.

Protocol A: The "Trichloromethyl" Route (Recommended)

The Problem with KMnO₄: Direct oxidation of the 2-methyl group with Potassium Permanganate (KMnO₄) often fails because the electron-deficient pyridine ring resists oxidation, requiring harsh conditions that lead to decarboxylation or ring opening.

The Solution: Convert the methyl group to a trichloromethyl group (–CCl₃) using radical halogenation, then hydrolyze it to the acid. This avoids strong oxidants entirely.

Step 1: Radical Chlorination
  • Reagents: 6-Chloro-5-methoxy-2-methylpyridine, Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS).

  • Solvent: Acetonitrile or Chlorobenzene.

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

Protocol:

  • Dissolve precursor (1.0 eq) in Acetonitrile (0.5 M).

  • Add TCCA (1.1 eq) and AIBN (0.05 eq).

  • Critical Step: Heat to reflux (80°C). The reaction is radical-initiated; ensure oxygen is excluded (N₂ purge).

  • Monitor by TLC/HPLC for the disappearance of the mono- and di-chloromethyl intermediates. You must drive this to the tri-chloro species.

Step 2: Hydrolysis
  • Reagents: 80% H₂SO₄ or refluxing water with catalytic FeCl₃.

Protocol:

  • Take the crude –CCl₃ intermediate.

  • Suspend in 80% H₂SO₄.

  • Heat to 100°C for 4–6 hours.

  • Pour onto ice. The acid should precipitate.

Why this works: The –CCl₃ group acts as a "masked" carboxylic acid. Hydrolysis occurs via an acyl chloride-like intermediate, avoiding the "brown sludge" of manganese salts.

Protocol B: Modified Permanganate Oxidation

If you must use KMnO₄ (e.g., due to halogen restrictions), you cannot use a standard aqueous protocol. You must use a Phase Transfer Catalyst (PTC) .

Optimized Protocol:

  • Solvent System: Water : Pyridine (2:1) or Water : t-Butanol.

  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This pulls the permanganate into the organic layer where the pyridine substrate resides.

  • Temperature: 60–70°C. Do not boil (prevents decarboxylation).

  • Stoichiometry: Add KMnO₄ portion-wise (total 2.5–3.0 eq). Wait for the purple color to fade (MnO₂ precipitation) before adding the next portion.

  • Workup: Filter hot through Celite to remove MnO₂. Do not let the cake dry completely (fire hazard).

Troubleshooting: Isolation & Purification

The most common point of failure is not the reaction, but the workup. 6-Chloro-5-methoxypicolinic acid is a zwitterion.

The "Isoelectric Trap": At neutral pH, the molecule exists as a salt (soluble). At very low pH (<1), the pyridine nitrogen is protonated (soluble). You must hit the Isoelectric Point (pI) to precipitate the product.

Data: Solubility Profile

pH ConditionSpecies FormSolubility in WaterAction
pH > 8 Carboxylate Anion (COO⁻)High Impurities stay in organic layer.
pH < 1 Pyridinium Cation (NH⁺)High Product stays in water.
pH 3.0 – 3.5 Neutral ZwitterionLow (Precipitates) Target for Isolation.

Correct Isolation Procedure:

  • Basify: After reaction, adjust aqueous layer to pH 10 using NaOH. Wash with Ethyl Acetate (removes unreacted neutral starting material).

  • Acidify Slowly: Cool the aqueous layer to 0–5°C.

  • The Dropwise Approach: Add 6M HCl dropwise while monitoring with a calibrated pH meter.

  • Stop at pH 3.2: A thick white/off-white precipitate will form.

  • Aging: Stir at 0°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Filtration: Filter and wash with ice-cold water.

Pro-Tip: If no precipitate forms at pH 3.2, your concentration is too low. Concentrate the aqueous phase by rotovap (remove organic co-solvents) before acidification.

FAQ: Common User Issues

Q: I tried the lithiation of 2-chloro-3-methoxypyridine with n-BuLi, but I got a mixture of isomers. Why? A: The methoxy group at C3 is a powerful ortho-director. It directs lithiation to C4 (the position between the ring nitrogen and the methoxy group is blocked, but C4 is highly activated). The chlorine at C2 is a weaker director. To get the C6-lithiated species (which leads to your target), you are fighting the natural thermodynamics of the system. This is why the Oxidation Route (Route A) is preferred.

Q: My product turns black during drying. A: Picolinic acids are prone to decarboxylation at high temperatures, especially if acidic impurities remain. Ensure the product is washed free of mineral acids (check filtrate pH) and dry under vacuum at <50°C .

Q: Can I use SeO₂ (Selenium Dioxide) for the oxidation? A: Yes. SeO₂ in refluxing pyridine/dioxane is highly selective for oxidizing activated methyl groups to aldehydes or acids. However, removal of toxic selenium byproducts is difficult for pharmaceutical intermediates. The Trichloromethyl route is cleaner for scale-up.

References

  • General Pyridine Oxidation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

  • Trichloromethyl Route (Patent): Bayer AG.[1] (1988).[1][2] Process for the preparation of 2-chloro-5-chloromethylpyridine. US Patent 4,958,025.

  • Picolinic Acid Isolation: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[3][4] (See section on pyridine carboxylic acid isolation and isoelectric points).

  • Analogous Synthesis (UK-2A Acid): Beaudegnies, R., et al. (2025).[5] A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation. Synlett.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before attempting these reactions.

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-5-methoxypicolinic Acid

Current Status: Operational Subject: Troubleshooting & Optimization Guide for CAS 1035824-36-6 (and related analogs) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Optimization Guide for CAS 1035824-36-6 (and related analogs) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile

Compound: 6-Chloro-5-methoxypicolinic acid Target Purity: >98.5% (HPLC) Critical Attributes:

  • pKa: ~3.4 – 3.6 (Predicted based on 6-Bromo analog [1])

  • Solubility: Soluble in basic aqueous media; moderate solubility in lower alcohols and ethyl acetate; insoluble in non-polar hydrocarbons (heptane/hexane).

  • Common Impurities:

    • Regioisomers: 4-chloro or 3-methoxy variants (synthesis route dependent).

    • Decarboxylated byproduct: 2-chloro-3-methoxypyridine.

    • Hydrolysis byproduct: 6-hydroxy-5-methoxypicolinic acid (if harsh acidic conditions used).

This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.

Core Purification Workflow

The following workflow is the industry standard for halogenated pyridine carboxylic acids. It relies on the amphoteric nature of the pyridine ring and the acidity of the carboxylic group.

Workflow Visualization

PurificationWorkflow Start Crude Solid (6-Chloro-5-methoxypicolinic acid) Step1 Dissolution (10% NaOH or Na2CO3, pH > 10) Start->Step1 Step2 Organic Wash (DCM or EtOAc Extraction) Step1->Step2 Remove neutrals Step3 Aqueous Phase (Contains Product as Salt) Step2->Step3 Keep Aqueous Waste1 Organic Waste (Non-acidic Impurities) Step2->Waste1 Discard Organic Step4 Acidification (Slow addn. 6N HCl to pH 3.0-3.5) Step3->Step4 Precipitation Step5 Filtration & Drying Step4->Step5 Step6 Recrystallization (EtOH/Water or EtOAc/Heptane) Step5->Step6 Polishing Final Pure Product (>98.5%) Step6->Final

Figure 1: Standard Acid-Base Workup and Polishing Stream for Picolinic Acid Derivatives.

Detailed Protocols

Protocol A: Acid-Base Extraction (The "Workhorse")

Best for: Removing non-acidic impurities (starting materials, decarboxylated byproducts).

  • Dissolution: Suspend the crude solid in 10% Na₂CO₃ (aq) (approx. 10 mL/g). Stir until fully dissolved.

    • Check: If solids remain, filter them out (these are likely inorganic salts or highly lipophilic impurities).

  • Washing: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5 mL/g).

    • Why: This removes non-acidic organic impurities (e.g., 2-chloro-3-methoxypyridine) that do not form salts.

  • Precipitation:

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 3.5.

    • Critical Note: Do not overshoot to pH < 1.0 immediately, as the pyridine nitrogen can protonate, forming a soluble hydrochloride salt (

      
      ), causing yield loss [2].
      
  • Collection: Stir the slurry for 30 minutes at 5°C. Filter the white/off-white solid and wash with cold water.

Protocol B: Recrystallization (The "Polishing" Step)

Best for: Removing regioisomers and trace color.

Solvent SystemRatio (v/v)Temp (Dissolve)Temp (Crystallize)Comments
Ethanol / Water 9:1 to 5:1Reflux (78°C)4°CStandard method. High recovery. Good for removing inorganic salts.
EtOAc / Heptane 1:2Reflux (77°C)RT -> 0°C"Anti-solvent" method. Dissolve in minimal hot EtOAc, add Heptane until cloudy, then cool. Best for organic impurity removal.
Toluene Pure90-100°CRTGood for highly lipophilic impurities, but lower recovery yield.

Troubleshooting Guide (FAQs)

Issue 1: "I acidified the aqueous layer, but no precipitate formed."

Diagnosis:

  • pH Overshoot: You likely dropped the pH below 1.0.

    • Mechanism:[1][2][3][4][5][6][7][8] Picolinic acids are zwitterionic. At pH < 1, the pyridine nitrogen protonates, making the molecule a cationic, water-soluble salt [3].

  • Trapped Solvent: Residual alcohols (MeOH/EtOH) from the synthesis step increase solubility.

Solution:

  • Immediate Fix: Back-titrate with 10% NaOH to pH 3.5 (the isoelectric point region).

  • Process Fix: Ensure all organic reaction solvents are removed via rotary evaporation before starting the aqueous workup.

Issue 2: "The product is colored (Brown/Pink) instead of white."

Diagnosis:

  • Oxidation of the pyridine ring or presence of trace metal complexes (common if Pd/Cu catalysts were used upstream).

Solution:

  • Carbon Treatment: During the basic dissolution step (Protocol A, Step 1), add Activated Carbon (5 wt%) . Heat to 50°C for 30 mins, then filter through Celite before acidifying.

  • Note: Do not add carbon during the acidic phase; it is less effective for these specific chromophores.

Issue 3: "My HPLC shows a persistent impurity at RRT 0.9 or 1.1."

Diagnosis:

  • Likely a Regioisomer (e.g., 4-chloro isomer) or Des-chloro analog. These have very similar pKa values, so Acid-Base extraction won't separate them.

Solution:

  • Switch to Recrystallization: Use the EtOAc/Heptane system. Isomers often have different crystal lattice energies and solubilities in non-polar solvents.

  • Chromatography: If recrystallization fails, use Flash Chromatography.

    • Stationary Phase: C18 (Reverse Phase) is superior for separating pyridine isomers.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

Logic Tree for Method Selection

Use this decision tree to determine the next step based on your current analytical data.

TroubleshootingLogic Input Analyze Crude Purity Check1 Purity < 90%? Input->Check1 Check2 Color Issues? Check1->Check2 No Action1 Perform Acid-Base Extraction (Protocol A) Check1->Action1 Yes Check3 Isomeric Impurities? Check2->Check3 No Action2 Carbon Treatment (during basic phase) Check2->Action2 Yes Check3->Input Re-analyze Action3 Recrystallize (EtOAc/Heptane) Check3->Action3 Yes

Figure 2: Troubleshooting Logic Tree.

References

  • ChemicalBook. (2025).[9] 6-Bromo-5-methoxypicolinic acid - Chemical Properties and pKa Data. Retrieved from

    • Note: Used as the primary structural analog for pKa and solubility prediction due to high structural similarity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

    • Authority on solubility curves and solvent selection for organic acids.
  • PubChem. (2025).[8] 6-Chloropicolinic acid - Compound Summary. National Library of Medicine. Retrieved from

    • Provides foundational data on the chloropicolinic acid scaffold.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for CAS 1035824-36-6 before handling. Pyridine derivatives can be irritants and potential sensitizers.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Picolinic Acids

Welcome to our dedicated technical support center for the purification of picolinic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of picolinic acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their crystallization processes, troubleshoot common issues, and understand the fundamental principles that govern solvent selection for this important class of compounds. Picolinic acid and its derivatives are key building blocks in pharmaceutical and agricultural sciences, making their purity paramount for successful downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the most common questions and challenges encountered during the recrystallization of picolinic acids.

Section 1: Solvent Selection Fundamentals

Q1: What are the essential characteristics of an ideal recrystallization solvent for picolinic acid?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent for picolinic acid should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must dissolve the picolinic acid completely when heated to at or near its boiling point.[1][2] This ensures that a saturated solution can be created.

  • Low Solubility at Low Temperatures: As the solution cools, the picolinic acid's solubility should decrease significantly, allowing for the formation of pure crystals.[1][2]

  • Favorable Temperature Coefficient of Solubility: A sharp difference in solubility across a practical temperature range is highly desirable for maximizing yield.

  • Inertness: The solvent must not react chemically with the picolinic acid.[3][4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1][3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: Picolinic acid is a polar, acidic molecule. What classes of solvents are a good starting point for screening?

A2: Given picolinic acid's structure (a pyridine ring with a carboxylic acid group), polar solvents are the most logical starting point. The nitrogen atom and the carboxylic acid group can participate in hydrogen bonding. Therefore, you should consider:

  • Polar Protic Solvents: These solvents, like water and ethanol, can act as both hydrogen bond donors and acceptors. Recent studies have quantified the solubility of picolinic acid in several polar solvents.[6][7][8][9]

  • Polar Aprotic Solvents: Solvents like acetonitrile can also be effective. While they cannot donate hydrogen bonds, their polarity can facilitate the dissolution of picolinic acid.[6][7][8][9]

A recent study provides valuable quantitative data on the solubility of picolinic acid in three common polar solvents at approximately 293 K (20°C).[6][7][8][9]

SolventSolubility (g/kg of solvent) at ~293 K
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

Data from Esteves, et al. (2023).[6][7][8][9]

Based on this data, water's very high solubility at room temperature might make it a poor choice for a single-solvent recrystallization unless the goal is to crystallize from a highly concentrated aqueous solution, potentially by pH adjustment. Ethanol and acetonitrile show more promising solubility profiles, with moderate solubility that is likely to decrease significantly upon cooling.

Section 2: Practical Recrystallization Workflows

Q3: I have selected a potential solvent. What is the step-by-step process for a single-solvent recrystallization?

A3: The following is a generalized protocol for a single-solvent recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the impure picolinic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the picolinic acid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[11]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight. The drying method will depend on the solvent's boiling point and the thermal stability of the picolinic acid.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Impure Picolinic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Picolinic Acid Crystals dry->end

Caption: Step-by-step workflow for single-solvent recrystallization.

Q4: What should I do if I can't find a single solvent that meets all the criteria?

A4: If a suitable single solvent cannot be identified, a mixed-solvent system is an excellent alternative.[13][14] This technique employs two miscible solvents: one in which the picolinic acid is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the impure picolinic acid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[13] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed, as you would in a single-solvent recrystallization.

  • Collection, Washing, and Drying: Follow the same procedures as for a single-solvent recrystallization, using an ice-cold mixture of the two solvents in the same proportion for washing.[15]

Logical Flow for Mixed-Solvent System

G start Dissolve Picolinic Acid in Minimum Hot 'Good' Solvent add_bad Add Hot 'Bad' Solvent (Anti-Solvent) Dropwise start->add_bad cloudy Solution Becomes Cloudy (Saturation Point) add_bad->cloudy add_good Add a Few Drops of Hot 'Good' Solvent to Clarify cloudy->add_good cool Slow Cooling and Crystallization add_good->cool end Collect Pure Crystals cool->end

Caption: Decision process for mixed-solvent recrystallization.

Section 3: Troubleshooting Common Problems

Q5: I've cooled my solution, but no crystals have formed. What went wrong?

A5: The failure of crystals to form is a common issue, often due to one of two reasons:

  • Too much solvent was used: This is the most frequent cause.[16] The solution is not supersaturated upon cooling.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[17]

  • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.

    • Solutions to Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure picolinic acid (a "seed crystal") to the solution.[10][18] This provides a template for crystallization.

Q6: My picolinic acid is "oiling out" instead of forming crystals. How do I fix this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16][19] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities.

  • Immediate Steps:

    • Reheat the solution until the oil completely redissolves.[18]

    • Add a small amount of additional solvent to decrease the saturation level.[18]

    • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.[12]

  • If the problem persists:

    • Consider changing your solvent or solvent system. The solubility of the picolinic acid in the chosen solvent at high temperatures may be too high.

    • The purity of your starting material may be very low. Consider a pre-purification step like an acid-base extraction or chromatography.

Q7: My final product yield is very low. What are the likely causes?

A7: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: As mentioned, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.[17]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.

  • Washing with too much cold solvent: Even cold solvent will dissolve some of your product. Use a minimal amount for washing.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize the precipitation of the solid.

Troubleshooting Decision Tree

G start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization No reheat Reheat to redissolve oil oiling_out->reheat check_solvent_vol Review initial solvent volume low_yield->check_solvent_vol check_washing Review washing technique (minimal cold solvent) low_yield->check_washing check_mother_liquor Check mother liquor for remaining product low_yield->check_mother_liquor boil_off Boil off excess solvent and re-cool too_much_solvent->boil_off add_solvent Add more solvent reheat->add_solvent cool_slower Cool solution much slower add_solvent->cool_slower

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • An ideal recrystallization solvent: r/chemhelp. Reddit. [Link]

  • What is the best solvent for recrystallization?. Quora. [Link]

  • What are three characteristics of a good recrystallization solvent?. Homework.Study.com. [Link]

  • Characteristics of a Recrystallization Solvent. ChemEd X. [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • recrystallization-2.doc.pdf. Southern Oregon University. [Link]

  • recrystallization.pdf. University of California, Irvine. [Link]

  • Recrystallization. --->. University of California, Los Angeles. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Picolinic acid recovery.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • A kind of method of preparing picolinic acid.
  • Solvent Selection and Recrystallization Guide | PDF. Scribd. [Link]

  • Process for the production of pyridine carboxylic acids.
  • Picolinic Acid | SIELC Technologies. SIELC Technologies. [Link]

  • Investigations on extraction equilibrium of picolinic acid into various solvents: Mechanism and influencing factors. ResearchGate. [Link]

  • Crystallization Solvents.pdf. University of California, Berkeley. [Link]

  • Recrystallization Process Questions [closed]. Chemistry Stack Exchange. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization1. University of Massachusetts. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Recrystallization. YouTube. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. [Link]

Sources

Optimization

Preventing degradation of 6-Chloro-5-methoxypicolinic acid during storage

A comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloro-5-methoxypicolinic acid to prevent degradation. This guide provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloro-5-methoxypicolinic acid to prevent degradation.

This guide provides in-depth technical information and practical advice to ensure the long-term stability and integrity of 6-Chloro-5-methoxypicolinic acid in a laboratory setting. As a Senior Application Scientist, my goal is to equip you with the knowledge to make informed decisions about the storage and handling of this compound, thereby safeguarding the accuracy and reproducibility of your experimental results.

I. Understanding the Stability of 6-Chloro-5-methoxypicolinic acid

6-Chloro-5-methoxypicolinic acid is a substituted pyridine carboxylic acid. Its stability is influenced by the reactivity of its functional groups: the pyridine ring, the carboxylic acid, the chloro substituent, and the methoxy group. Degradation can be initiated by several factors, including temperature, light, moisture, and pH. Understanding these potential degradation pathways is the first step toward effective prevention.

II. Frequently Asked Questions (FAQs)

Here are some common questions regarding the storage and stability of 6-Chloro-5-methoxypicolinic acid:

Q1: What are the ideal storage conditions for solid 6-Chloro-5-methoxypicolinic acid?

For solid 6-Chloro-5-methoxypicolinic acid, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature is generally acceptable for short-to-medium-term storage.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize the risk of thermal degradation. The container should be opaque to prevent photodegradation.

Q2: How should I store solutions of 6-Chloro-5-methoxypicolinic acid?

Solutions are generally more susceptible to degradation than the solid-state compound. The choice of solvent and the pH of the solution are critical. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-protected container. For longer-term storage, consider freezing the solution at -20°C or below. However, it is crucial to perform a small-scale stability test to ensure the compound does not precipitate or degrade upon freezing and thawing. The stability of the compound in solution is highly dependent on the pH; see the troubleshooting guide for more details.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in texture, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of the compound, especially for long-stored samples or before use in sensitive applications.

Q4: What analytical techniques can be used to assess the purity and detect degradation of 6-Chloro-5-methoxypicolinic acid?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of 6-Chloro-5-methoxypicolinic acid and detecting degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed characterization of any impurities or degradation products.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting potential degradation issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (yellowing/browning) 1. Photodegradation: Exposure to light, especially UV light. 2. Thermal Degradation: Prolonged storage at elevated temperatures. 3. Oxidation: Exposure to air or oxidizing agents.1. Store the compound in an amber or opaque vial in a dark place. 2. Ensure storage is at room temperature or refrigerated for long-term storage. 3. Store under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical. Avoid contact with strong oxidizing agents.
Decreased purity or presence of unexpected peaks in HPLC analysis 1. Hydrolysis: Especially if the compound has been in solution or exposed to moisture. The chloro and methoxy groups can be susceptible to hydrolysis under acidic or basic conditions. 2. Decarboxylation: Can occur at elevated temperatures, leading to the loss of the carboxylic acid group.1. For solutions, maintain a neutral pH if possible. If acidic or basic conditions are required for an experiment, use the solution immediately after preparation. For solid storage, ensure the container is tightly sealed to prevent moisture ingress. 2. Avoid exposing the compound to high temperatures during storage and handling.
Poor solubility or changes in solubility characteristics Formation of degradation products: Insoluble degradation products may have formed.Discard the degraded material and use a fresh, pure sample.
Inconsistent experimental results Degradation of the starting material: The use of a partially degraded compound can lead to variable and unreliable results.Always use a compound of known purity. If degradation is suspected, re-purify the compound or obtain a new batch.

IV. Key Degradation Pathways and Prevention Strategies

Understanding the chemical mechanisms of degradation is crucial for implementing effective preventative measures.

A. Hydrolysis

The chloro and methoxy groups on the pyridine ring, as well as the carboxylic acid functional group, are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Mechanism: Nucleophilic substitution of the chloride or methoxy group by water or hydroxide ions. The carboxylic acid can also react under certain conditions.

  • Prevention:

    • Store the solid compound in a desiccator or a tightly sealed container to protect it from atmospheric moisture.

    • When preparing solutions, use anhydrous solvents if possible.

    • If aqueous solutions are necessary, prepare them fresh and use them promptly.

    • Buffer solutions to a neutral pH if the experimental conditions allow, as both acidic and basic conditions can accelerate hydrolysis.

B. Photodegradation

Compounds with aromatic rings, such as pyridine derivatives, can be sensitive to light, especially UV radiation.

  • Mechanism: Absorption of light energy can lead to the formation of reactive excited states, which can then undergo various reactions, including cleavage of the C-Cl bond or reactions involving the pyridine ring.

  • Prevention:

    • Store the solid compound and its solutions in amber glass vials or other opaque containers.

    • Minimize exposure to ambient and direct light during handling and experiments.

C. Thermal Degradation

Elevated temperatures can provide the necessary energy for decomposition reactions.

  • Mechanism: The most common thermal degradation pathway for carboxylic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. At very high temperatures, further decomposition of the molecule can occur, leading to the formation of nitrogen oxides, carbon oxides, and hydrogen chloride gas.

  • Prevention:

    • Store the compound at controlled room temperature or under refrigeration for long-term stability.

    • Avoid unnecessary exposure to high temperatures during experimental procedures.

D. Oxidation

The pyridine ring and other functional groups can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Mechanism: Reaction with oxidizing agents can lead to the formation of N-oxides or other oxidized species, altering the chemical structure and properties of the compound.

  • Prevention:

    • Store the compound away from strong oxidizing agents.

    • For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

V. Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the key concepts for preventing the degradation of 6-Chloro-5-methoxypicolinic acid.

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Pathways Solid Solid Cool, Dry, Dark Cool, Dry, Dark Solid->Cool, Dry, Dark Short-term Refrigerated (2-8°C), Dry, Dark Refrigerated (2-8°C), Dry, Dark Solid->Refrigerated (2-8°C), Dry, Dark Long-term Solution Solution Refrigerated (2-8°C), Dark, Tightly Sealed Refrigerated (2-8°C), Dark, Tightly Sealed Solution->Refrigerated (2-8°C), Dark, Tightly Sealed Short-term Frozen (-20°C or below), Dark Frozen (-20°C or below), Dark Solution->Frozen (-20°C or below), Dark Long-term (with caution) Hydrolysis Hydrolysis Photodegradation Photodegradation Thermal Degradation Thermal Degradation Oxidation Oxidation 6-Chloro-5-methoxypicolinic acid 6-Chloro-5-methoxypicolinic acid 6-Chloro-5-methoxypicolinic acid->Hydrolysis Moisture, pH extremes 6-Chloro-5-methoxypicolinic acid->Photodegradation Light (UV) 6-Chloro-5-methoxypicolinic acid->Thermal Degradation Heat 6-Chloro-5-methoxypicolinic acid->Oxidation Oxidizing agents, Air

Sources

Troubleshooting

How to interpret unexpected peaks in NMR of synthesized picolinic acids

Technical Support Center: Picolinic Acid NMR Troubleshooting Subject: Interpretation of Anomalous NMR Signals in Synthesized Picolinic Acid Derivatives To: Research Scientists, Medicinal Chemists, and Process Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinic Acid NMR Troubleshooting

Subject: Interpretation of Anomalous NMR Signals in Synthesized Picolinic Acid Derivatives To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Structural Elucidation Group

Introduction

Welcome to the technical guide for characterizing picolinic acid (pyridine-2-carboxylic acid) derivatives. While structurally simple, picolinic acids are "chameleons" in NMR spectroscopy. Their spectra are notoriously sensitive to three variables: protonation state (zwitterions) , trace metal contamination , and solvent interaction .

This guide is not a generic textbook summary. It is a troubleshooting system designed to isolate the root cause of unexpected peaks, missing signals, or baseline distortions in your experiments.

Module 1: The "Ghost" Peaks (Synthesis Artifacts)

Problem: I see extra aromatic signals or unexpected singlets that do not match the product.

In the synthesis of picolinic acids (often via oxidation of 2-picoline or hydrolysis of 2-cyanopyridine), specific side reactions are thermally or catalytically driven.

The Decarboxylation Event (Pyridine Formation)

Picolinic acids are prone to thermal decarboxylation (Hammick reaction conditions), especially if the reaction workup involved high heat (>150°C) or if the product was distilled.

  • The Symptom: You expect 4 aromatic protons. You see a minor set of peaks with a triplet upfield (approx. 7.3–7.4 ppm).

  • The Cause: Loss of

    
     yields the corresponding pyridine.[1]
    
  • Diagnostic Check: Look for the characteristic C3/C5 protons of pyridine.

    • Picolinic Acid (DMSO-d6):[2] Lowest field doublet ~8.7 ppm (H6).

    • Pyridine Impurity (DMSO-d6): Triplet at ~7.38 ppm (H3/H5) and triplet at ~7.79 ppm (H4).

The "Phantom" Singlet (Esterification)
  • The Symptom: A sharp singlet appears between 3.8 – 4.0 ppm.

  • The Cause: If you used methanol (MeOH) during recrystallization or column chromatography, the carboxylic acid likely converted to a methyl ester. This is catalyzed by trace acid on silica gel.

  • Solution: Hydrolyze a small aliquot with

    
     in the NMR tube. If the peak disappears and the aromatic region shifts upfield (anion formation), it was an ester.
    
Trace Solvent Impurities

Refer to the standard Fulmer Tables [1] for identifying residual solvents.

  • Common Culprit:Triethylamine (TEA) . If TEA was used as a base, its salt (TEAH+) often co-precipitates with picolinic acid. Look for a quartet at ~3.1 ppm and triplet at ~1.2 ppm.

Module 2: The Shifting Baseline (Solvent & pH Effects)

Problem: My peaks shift significantly between batches, or the integration is correct but the pattern looks "wrong."

Picolinic acid exists in a delicate equilibrium between its neutral form, cationic form (protonated N), and zwitterionic form (deprotonated COOH, protonated N).

The Zwitterion Effect

In polar aprotic solvents like DMSO-d6, picolinic acid often adopts a zwitterionic character, which deshields the ring protons significantly compared to non-polar solvents.

Proton PositionShift in

(Neutral)
Shift in

(Zwitterionic character)
H3 (beta to COOH) ~8.15 ppm~8.0 – 8.2 ppm
H6 (alpha to N) ~8.75 ppm~8.6 – 8.8 ppm
COOH Often broad/invisibleVery broad (12–15 ppm) or invisible

The Fix (Locking the Species): To compare batches reliably, you must force the molecule into a single state.

  • Acid Lock: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d). This protonates the pyridine nitrogen and the carboxylate, locking it as the cation. Peaks will sharpen and shift downfield.

  • Base Lock: Add solid

    
     or 1 drop of 
    
    
    
    . This ensures the anionic picolinate form.
The "Missing" Proton
  • Problem: The carboxylic acid proton (

    
    ) is absent.
    
  • Cause: Rapid exchange with trace water in DMSO-d6.[3] This is normal.

  • Verification: Check the water peak in DMSO. If it is broad or shifted from 3.33 ppm, exchange is occurring.

Module 3: The Broadening Event (Paramagnetics)

Problem: The spectrum is incredibly broad, or I have "holes" in the baseline where peaks should be.

This is the most critical failure mode for picolinic acids synthesized via metal-catalyzed oxidations (e.g.,


, Copper/Iron catalysts). Picolinic acid is a potent bidentate ligand . It chelates transition metals with high affinity.
Paramagnetic Relaxation

Even trace amounts (ppm levels) of


 or 

will bind to the N and O atoms. The unpaired electrons in the metal center cause extremely efficient spin-lattice relaxation (

), broadening the signals of protons near the binding site (H6 and H3) into the baseline [2].
  • Diagnostic: The H4 and H5 protons (further from N) might remain visible but broad, while H6 (closest to N) disappears entirely.

The Chelation Test Protocol

If you suspect metal contamination, perform this rescue experiment:

  • Prepare your sample in DMSO-d6.[3]

  • Add excess solid EDTA (disodium salt) or a drop of saturated EDTA in

    
    .
    
  • Shake vigorously and let settle.

  • Re-run NMR: EDTA has a higher binding constant for most metals than picolinic acid. If the peaks sharpen and reappear, your sample is contaminated with metals.

Visual Troubleshooting Logic

The following diagram illustrates the decision tree for diagnosing NMR anomalies in picolinic acid derivatives.

NMR_Troubleshooting Start Start: Anomalous NMR Spectrum Symptom Identify Primary Symptom Start->Symptom Broad Broad / Missing Peaks Symptom->Broad Extra Extra Sharp Peaks Symptom->Extra Shift Peaks Shifted / Splitting Wrong Symptom->Shift MetalCheck Suspect Paramagnetic Impurity (Cu, Fe, Mn) Broad->MetalCheck Decarb Check for Decarboxylation (Pyridine signals ~7.4 ppm) Extra->Decarb Ester Check for Esterification (Singlet ~3.9 ppm) Extra->Ester Zwitt Zwitterion vs Neutral Equilibrium Shift->Zwitt EDTA_Test Action: Add EDTA or wash with dilute HCl MetalCheck->EDTA_Test TFA_Test Action: Add TFA-d to lock Protonation Zwitt->TFA_Test

Figure 1: Decision tree for isolating the root cause of spectral anomalies in picolinic acid derivatives.

Standardized Protocol: NMR Preparation for Picolinates

To ensure reproducibility across batches, strictly follow this preparation method.

Reagents Required:

  • DMSO-d6 (Ampoules preferred to minimize water).

  • TFA-d (Optional, for shift locking).

  • High-quality NMR tubes (Wilmad 507 or equivalent).

Step-by-Step:

  • Drying: Dry the solid picolinic acid under high vacuum (<1 mbar) at 40°C for 2 hours. Rationale: Removes surface water that promotes proton exchange.

  • Solvation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6.

    • Why DMSO?

      
       often results in poor solubility and aggregation of zwitterions. DMSO breaks aggregates.
      
  • The "Shake": Ensure the solution is homogenous. If solid remains, filter through a cotton plug.

  • Acquisition: Set relaxation delay (

    
    ) to at least 5 seconds.
    
    • Reason: Quaternary carbons and protons near ring nitrogens often have long

      
       relaxation times.
      
  • Validation: If peaks are broad, add 1 drop of

    
    . If they sharpen (by accelerating exchange) but remain broad, suspect metals (see Module 3).
    

References

  • Fulmer, G. R., et al. (2010).[4][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Bertini, I., et al. (2017). NMR of Paramagnetic Molecules: Applications to Metallobiomolecules and Models. Elsevier. (Context on Cu(II) broadening effects).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reactivity of pyridine carboxylic acids).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Chloro-5-methoxypicolinic acid vs. 6-Bromopicolinic acid

This guide provides an in-depth technical comparison between 6-Chloro-5-methoxypicolinic acid and 6-Bromopicolinic acid , focusing on their electronic profiles, reactivity in key medicinal chemistry transformations ( and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Chloro-5-methoxypicolinic acid and 6-Bromopicolinic acid , focusing on their electronic profiles, reactivity in key medicinal chemistry transformations (


 and Pd-catalyzed cross-coupling), and experimental protocols.

Executive Summary

For drug development professionals, the choice between these two scaffolds dictates the synthetic strategy. 6-Bromopicolinic acid is the "workhorse" electrophile—highly reactive, versatile, and suitable for mild conditions. In contrast, 6-Chloro-5-methoxypicolinic acid is a "specialist" scaffold. It is significantly deactivated due to the electron-donating 5-methoxy group and the stronger C-Cl bond, requiring specialized ligands (e.g., biaryl phosphines) or harsher conditions to functionalize. However, this deactivation offers superior chemoselectivity in poly-halogenated systems.

Electronic & Steric Profile Analysis

The reactivity difference is governed by two opposing forces: Leaving Group Ability and Ring Electronics .

Table 1: Physicochemical & Reactivity Profile
Feature6-Bromopicolinic Acid 6-Chloro-5-methoxypicolinic Acid
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group Bromide (

) - Excellent
Chloride (

) - Moderate
C5 Substituent Hydrogen (Neutral)Methoxy (Strong EDG)
Ring Electronics Electron-Deficient (Reactive)Electron-Rich (Deactivated)

Rate
Fast (Mild heat)Very Slow (Requires high T or activation)
Pd-Oxidative Addition Facile (Standard ligands)Difficult (Requires bulky/e-rich ligands)
Electronic Mechanism[2]
  • 6-Bromopicolinic Acid: The pyridine nitrogen and the carboxylic acid (electron-withdrawing) deplete electron density from the C6 position, making it highly susceptible to nucleophilic attack and oxidative addition.

  • 6-Chloro-5-methoxypicolinic Acid: The methoxy group at C5 is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring (specifically ortho/para to itself). This increases the electron density at C6, effectively "shielding" the carbon from nucleophiles and making the Pd-oxidative addition step thermodynamically uphill.

ElectronicEffects cluster_0 6-Bromopicolinic Acid cluster_1 6-Chloro-5-methoxypicolinic Acid Br C-Br Bond (Weak, Reactive) Ring1 Pyridine Ring (Electron Deficient) Ring1->Br Facile Cleavage Nu1 Nucleophile/Pd(0) Nu1->Ring1 Fast Attack OMe 5-OMe Group (e- Donation) Ring2 Pyridine Ring (Electron Rich) OMe->Ring2 Resonance Donation Cl C-Cl Bond (Strong, Inert) Ring2->Cl Difficult Cleavage Nu2 Nucleophile/Pd(0) Nu2->Ring2 Repelled/Slow

Figure 1: Comparative electronic activation/deactivation pathways.

Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )[3][4][5]
  • 6-Bromopicolinic Acid: Reacts readily with amines, alkoxides, and thiols. The reaction often proceeds in polar aprotic solvents (DMF, DMSO) at 60–80 °C.

  • 6-Chloro-5-methoxypicolinic Acid: The 5-OMe group deactivates the ring. Standard

    
     conditions often fail or result in low conversion.
    
    • Solution: Use higher temperatures (>120 °C), microwave irradiation, or switch to Buchwald-Hartwig amination (Pd-catalyzed) instead of classical

      
      .
      
B. Suzuki-Miyaura Cross-Coupling[2][6]
  • 6-Bromopicolinic Acid:

    • Catalyst: Standard Pd(0) sources (

      
      ) or Pd(II) precatalysts (
      
      
      
      ).
    • Ligand: Simple phosphines (

      
      ) are sufficient.
      
    • Conditions: Aqueous carbonate bases (

      
      , 
      
      
      
      ) at 80 °C.
  • 6-Chloro-5-methoxypicolinic Acid:

    • Challenge: The C-Cl bond is strong, and the electron-rich ring slows oxidative addition.

    • Catalyst: Requires highly active precatalysts (e.g.,

      
       or Pd-G3/G4 precatalysts).
      
    • Ligand: Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) are essential to facilitate oxidative addition into the electron-rich C-Cl bond.

    • Conditions: Stronger bases (

      
      , 
      
      
      
      ) and anhydrous solvents (Dioxane, Toluene) are often preferred to prevent protodehalogenation.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (For 6-Bromopicolinic Acid)

Use this for the bromo-analog or highly activated substrates.

  • Reagents:

    • 6-Bromopicolinic acid (or methyl ester): 1.0 equiv

    • Aryl boronic acid: 1.2 equiv

    • 
      : 3–5 mol%
      
    • 
       (2M aq. solution): 3.0 equiv
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with

      
       (3x).
      
    • Add degassed dioxane and aqueous

      
      .
      
    • Heat to 80 °C for 4–6 hours.

    • Validation: Monitor by LCMS. Product formation is usually rapid.

    • Workup: Acidify to pH 3-4 (if using free acid) or standard extraction (if using ester).

Protocol B: High-Activity Suzuki Coupling (For 6-Chloro-5-methoxypicolinic Acid)

Use this for the deactivated chloro-methoxy analog.

  • Reagents:

    • Methyl 6-chloro-5-methoxypicolinate*: 1.0 equiv

    • Aryl boronic acid: 1.5 equiv

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) OR XPhos Pd G3 (2-4 mol%)
      
    • Base:

      
       (finely ground, anhydrous): 3.0 equiv
      
    • Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane

  • Procedure:

    • Note: Esterification of the acid is recommended prior to coupling to prevent catalyst poisoning by the free carboxylate/pyridine chelation.

    • Charge a microwave vial with the chloride, boronic acid, Pd source, ligand, and phosphate base.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed solvent.

    • Heat to 100–110 °C (oil bath) or 120 °C (Microwave) for 12–16 hours.

    • Validation: If conversion is <50% after 4 hours, add additional catalyst (1 mol%) and increase temp by 10 °C.

Decision Matrix

Use the following logic flow to select the appropriate starting material and conditions.

DecisionMatrix Start Select Scaffold Target Target Molecule Needs 5-Methoxy Group? Start->Target No No (Unsubstituted) Target->No No Yes Yes Target->Yes Yes UseBr Use 6-Bromopicolinic Acid No->UseBr UseCl Use 6-Chloro-5-methoxypicolinic Acid Yes->UseCl CondBr Standard Conditions: Pd(dppf)Cl2, K2CO3, 80°C UseBr->CondBr CondCl Advanced Conditions: XPhos-Pd-G3, K3PO4, 110°C (Ester protection recommended) UseCl->CondCl

Figure 2: Decision tree for scaffold selection and reaction conditions.

References

  • Suzuki-Miyaura Coupling Mechanisms & Ligand Effects

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reactivity of Halopyridines ( vs Pd): Spitzner, R. (2001). Pyridines: From Lab to Production. Synlett, 2001(10), 1637.
  • Ligand Selection for Deactivated Chlorides

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Photodehalogenation of Picolinic Acids

    • Rollet, F., & Richard, C. (2006). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids. Photochemical & Photobiological Sciences, 5(7), 674-679. Link

  • Synthesis of Methoxy-Picolinic Acid Derivatives

    • Beaudegnies, R., et al. (2025). A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation. Synlett, 36(04), 375-378. Link

Sources

Comparative

Structural Validation of 6-Chloro-5-methoxypicolinic Acid: A Comparative Analytical Guide

Executive Summary: The Isomer Challenge Synthesizing highly substituted pyridines, such as 6-Chloro-5-methoxypicolinic acid , presents a classic regioselectivity challenge. The introduction of the methoxy group (via nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Synthesizing highly substituted pyridines, such as 6-Chloro-5-methoxypicolinic acid , presents a classic regioselectivity challenge. The introduction of the methoxy group (via nucleophilic aromatic substitution) or the carboxylic acid moiety often yields a mixture of regioisomers (e.g., 3-methoxy or 4-methoxy analogues).

Standard LC-MS confirmation is insufficient for release testing because these isomers share identical molecular weights (


 187.58) and similar fragmentation patterns. This guide establishes a definitive validation hierarchy, moving from routine 1D NMR screening to structural elucidation via 2D NMR (NOESY/HMBC) and X-ray crystallography.

Structural Analysis & Regioisomer Logic

To validate the target structure, we must distinguish it from its most likely synthetic impurities.

  • Target: 6-Chloro-5-methoxypicolinic acid (Protons at C3, C4).

  • Primary Impurity: 6-Chloro-3-methoxypicolinic acid (Protons at C4, C5).

  • Secondary Impurity: 6-Chloro-4-methoxypicolinic acid (Protons at C3, C5).

The "Ortho-Coupling" Filter

The first line of defense is the coupling constant (


) in 1D 

H NMR.
  • Target (5-OMe): Contains H3 and H4.[1] These are ortho to each other. Expected

    
    .
    
  • Impurity (4-OMe): Contains H3 and H5. These are meta to each other. Expected

    
    .
    
  • Impurity (3-OMe): Contains H4 and H5. These are ortho. Risk: This mimics the target's coupling pattern.

Comparative Analysis of Validation Methods

The following table compares the efficacy of analytical techniques for this specific scaffold.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (NOESY/HMBC)Method C: X-Ray Crystallography
Primary Output Chemical Shift (

), Coupling (

)
Spatial (NOE) & Bond (HMBC) Connectivity3D Atom Coordinates
Isomer Specificity Moderate (Fails vs. 3-OMe)High (Definitive Solution State)Absolute (Solid State)
Sample Req. ~5 mg~20 mg (Concentrated)Single Crystal (>0.1 mm)
Throughput High (10 min)Medium (2-4 hours)Low (Days/Weeks)
Cost $


Verdict Routine QC Structural Proof Reference Standard Gen

Definitive Experimental Protocols

Protocol A: The "Golden Standard" Solution State Validation (2D NMR)

This protocol uses Heteronuclear Multiple Bond Correlation (HMBC) to link the protons to the quaternary carbons (COOH and C-Cl), solving the 3-OMe vs. 5-OMe ambiguity.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility of picolinic acids).
    
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 25 mg of synthesized acid in 600

    
    L DMSO-
    
    
    
    . Ensure complete dissolution; filter if cloudy.
  • Acquisition (1D): Acquire standard proton spectrum (16 scans).

    • Target Check: Look for two doublets (

      
       Hz). H3 (deshielded by COOH) should be 
      
      
      
      ppm. H4 (shielded by OMe) should be
      
      
      ppm.
  • Acquisition (HMBC): Set optimization for long-range coupling (

    
    ).
    
  • Analysis Logic (The "Kill Shot"):

    • Locate the Carbonyl Carbon (COOH) signal at

      
       ppm.
      
    • In Target (5-OMe): The COOH carbon is 2 bonds away from H3. You MUST see a strong correlation spot between COOH and the low-field doublet (H3).

    • In Impurity (3-OMe): The position 3 is occupied by OMe. The closest proton is H4 (3 bonds away) or H5 (4 bonds away). The strong 2-bond correlation to an aromatic proton will be absent .

Protocol B: Solid State Confirmation (X-Ray)

If the amorphous powder resists crystallization, convert to the methyl ester or sodium salt to facilitate lattice formation.

  • Crystallization: Dissolve 20 mg in hot Ethanol/Water (9:1). Allow slow evaporation at 4°C for 72 hours.

  • Mounting: Select a prism-like crystal with defined edges.

  • Refinement: Solve structure using direct methods (SHELXT). Look for the

    
     factor 
    
    
    
    .

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific NMR correlations required to pass QC.

Diagram 1: The Validation Decision Tree

ValidationWorkflow Start Crude Product (6-Cl-5-OMe-Picolinic Acid) NMR1D Step 1: 1H NMR (DMSO-d6) Start->NMR1D CouplingCheck Check Coupling Constants (J) NMR1D->CouplingCheck Fail1 Fail: J = 1-2 Hz (Meta-isomer / 4-OMe) CouplingCheck->Fail1 Small J Pass1 Pass: J = 8-9 Hz (Ortho-isomer detected) CouplingCheck->Pass1 Large J Ambiguity Ambiguity Check: Is it 5-OMe (Target) or 3-OMe? Pass1->Ambiguity MethodSelect Select Advanced Method Ambiguity->MethodSelect HMBC Step 2: HMBC Experiment (COOH Correlation) MethodSelect->HMBC Preferred NOESY Step 2 (Alt): NOESY (OMe Spatial Proximity) MethodSelect->NOESY Supportive FinalCheck Correlation Analysis HMBC->FinalCheck NOESY->FinalCheck Validated VALIDATED STRUCTURE (Release Batch) FinalCheck->Validated COOH->H3 (HMBC) or OMe->H4 (NOE) Reject REJECT BATCH (Regioisomer 3-OMe) FinalCheck->Reject No Correlations

Caption: Logical workflow for distinguishing the target molecule from specific regioisomers.

Diagram 2: HMBC & NOE Correlation Map

MolecularCorrelations cluster_legend Key Interactions COOH C2-COOH (165 ppm) H3 H3 Proton (~8.1 ppm) COOH->H3 HMBC (Strong) 2-Bond H4 H4 Proton (~7.5 ppm) COOH->H4 HMBC (Weak) 3-Bond OMe C5-OMe (3.9 ppm) OMe->H4 NOE (Strong) Spatial Legend Red Arrow = HMBC (Bond) Green Dotted = NOE (Space)

Caption: Critical spectroscopic correlations. The COOH -> H3 HMBC signal is the definitive proof of the 5-OMe isomer.

Reference Data Comparison

Use this table to benchmark your experimental results.

SignalTarget: 6-Cl-5-OMe-Picolinic AcidImpurity: 6-Cl-3-OMe-Picolinic Acid
H3

8.10 (d,

)
Absent (Substituted by OMe)
H4

7.55 (d,

)

7.40 (d,

)
H5 Absent (Substituted by OMe)

7.60 (d,

)
HMBC COOH

H3 (Strong)
COOH

No strong aromatic correlation

References

  • PubChem. Methyl 6-chloro-5-hydroxynicotinate (Related Structure).[1][2][3] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[3] John Wiley & Sons. (Standard text for NMR coupling constants).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source for HMBC/NOESY pulse sequences).
  • Google Patents.Synthesis of 6-chloro-5-methoxypicolinic acid derivatives (e.g., Halauxifen precursors).

Sources

Validation

Comparative Efficacy Guide: 6-Aryl-2-Picolinates vs. Traditional Synthetic Auxins

Executive Summary: The "Auxin 3.0" Paradigm Synthetic auxin herbicides have been the backbone of broadleaf weed control since the commercialization of 2,4-D in the 1940s. However, the reliance on aryloxyacetates (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Auxin 3.0" Paradigm

Synthetic auxin herbicides have been the backbone of broadleaf weed control since the commercialization of 2,4-D in the 1940s. However, the reliance on aryloxyacetates (e.g., 2,4-D) and benzoates (e.g., dicamba) has driven the selection of resistant biotypes, primarily through metabolic detoxification and target-site mutations in the TIR1 receptor complex.

6-aryl-2-picolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) represent a distinct structural class ("Auxin 3.0"). Unlike traditional auxins that primarily target the TIR1/AFB1-3 co-receptors, 6-aryl-2-picolinates exhibit a unique, high-affinity binding preference for the AFB5 co-receptor. This distinct Mode of Action (MoA) allows them to:

  • Maintain efficacy against weeds with TIR1-based resistance.

  • Achieve biological control at use rates 10–100x lower than traditional standards.

  • Offer an alternative resistance management tool in cereal and rice cropping systems.

Mechanistic Divergence: TIR1 vs. AFB5 Signaling

To understand the efficacy gap, one must analyze the target site interaction. Traditional auxins mimic Indole-3-acetic acid (IAA) by acting as a "molecular glue" between the F-box protein (TIR1) and the Aux/IAA repressor proteins.

The Structural Shift
  • Traditional (2,4-D): Relies on a simple carboxylate head and a hydrophobic ring to fit the TIR1 pocket.

  • 6-Aryl-2-Picolinates: The addition of an aryl group at the 6-position of the picolinic acid core creates a steric demand that is accommodated perfectly by the AFB5 receptor pocket but less efficiently by TIR1. This "lock-and-key" shift is the primary driver of their unique spectrum and potency.

Signaling Pathway Diagram

The following diagram illustrates the differential activation pathways. Note how 6-aryl-2-picolinates bypass the potentially mutated TIR1 pathway.

AuxinSignaling cluster_inputs Herbicide Input cluster_receptors F-Box Co-Receptors (E3 Ligase) cluster_process Ubiquitination Pathway Trad Traditional Auxins (2,4-D, Dicamba) TIR1 TIR1 / AFB1-3 (Primary Target for 2,4-D) Trad->TIR1 High Affinity AFB5 AFB5 / AFB4 (Primary Target for Picolinates) Trad->AFB5 Low Affinity NewGen 6-Aryl-2-Picolinates (Halauxifen, Florpyrauxifen) NewGen->TIR1 Moderate/Low Affinity NewGen->AFB5 High Affinity (Unique Binding) AuxIAA Aux/IAA Repressors (Transcriptional Inhibitors) TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits Degradation 26S Proteasome Degradation AuxIAA->Degradation Poly-ubiquitination Response Gene Activation (Ethylene evolution, ABA accumulation) Degradation->Response Release of ARF Transcription Factors Death Plant Death (Epinasty, Necrosis) Response->Death Mutation TIR1 Mutation (Resistance Mechanism) Mutation->TIR1

Figure 1: Differential receptor engagement. 6-aryl-2-picolinates preferentially utilize the AFB5 pathway, retaining efficacy even when TIR1 integrity is compromised by mutation.

Efficacy Comparison: Data & Spectrum

The following data synthesizes field trials and greenhouse bioassays comparing 6-aryl-2-picolinates against industry standards.

Use Rate Efficiency

One of the most defining characteristics of this class is the drastic reduction in environmental load (g acid equivalent per hectare).

Feature2,4-D (Ester/Amine)Halauxifen-methylFlorpyrauxifen-benzyl
Typical Use Rate 280 – 1,120 g ae/ha5 – 10 g ae/ha30 g ai/ha
Primary Crop Cereals, Corn, PastureCereals (Wheat/Barley)Rice (Flooded/Drill)
Key Weed Spectrum Broad spectrum broadleavesConyza, Galium, Lamium, KochiaEchinochloa (Grass), Cyperus (Sedge), Broadleaves
Symptom Onset Rapid (Hours to Days)Rapid (Hours)Rapid (Days)
Volatility Risk Moderate to High (Formulation dependent)LowLow
Comparative Efficacy on Resistant Targets[1][2]

Case Study A: Glyphosate-Resistant Horseweed (Conyza canadensis) In pre-plant burndown trials, Halauxifen-methyl has demonstrated superior consistency over 2,4-D against large, bolted horseweed.

  • 2,4-D (560 g ae/ha): Variable control (60-85%) on plants >15cm; regrowth common.

  • Halauxifen-methyl (5 g ae/ha): Consistent control (>90%) on plants up to 25cm.

  • Mechanism: The AFB5 interaction triggers a more rapid cessation of growth, preventing the metabolic recovery often seen with 2,4-D in larger plants [1, 3].

Case Study B: Quinclorac-Resistant Barnyardgrass (Echinochloa crus-galli) Florpyrauxifen-benzyl is unique among auxins for its activity on grasses (specifically Echinochloa spp.) in rice.

  • Quinclorac: <20% control on resistant biotypes.[1][2]

  • Florpyrauxifen-benzyl (30 g ai/ha): >95% control.

  • Significance: It provides a novel mode of action (Group 4) for grass control in rice, breaking dependence on ALS (Group 2) and ACCase (Group 1) inhibitors [2].

Experimental Protocol: Cross-Resistance Screening

To validate the efficacy of 6-aryl-2-picolinates in your own research program, use the following standardized whole-plant dose-response protocol. This workflow is designed to quantify the "Resistance Factor" (RF) and confirm the lack of cross-resistance.

Workflow Diagram

ProtocolWorkflow Start Seed Selection (Susceptible vs. Resistant Biotypes) Growth Growth Chamber (25/20°C, 16h Photoperiod) Start->Growth Grow to 3-4 leaf stage Spray Treatment Application (Log-scale doses: 0, 0.125x, ... 8x) Growth->Spray Track Sprayer (140 L/ha) Incubation Post-Spray Incubation (21 Days) Spray->Incubation Data Data Collection (Biomass Reduction & Visual Injury) Incubation->Data Analysis Non-Linear Regression (Calculate GR50 & RF) Data->Analysis

Figure 2: Standardized workflow for determining resistance factors (RF) between auxin subclasses.

Step-by-Step Methodology

Objective: Determine the GR50 (Growth Reduction 50%) of a putative 2,4-D resistant biotype against Halauxifen-methyl.

  • Plant Material:

    • Biotype A: Known 2,4-D susceptible (Wild Type).

    • Biotype B: Putative 2,4-D resistant (Target).

  • Growth Conditions:

    • Potting mix: Peat/perlite/vermiculite (1:1:1).

    • Establish plants to the 3-4 leaf rosette stage (approx. 10 cm diameter). Uniformity is critical for auxin assays as sensitivity decreases with size.

  • Treatment Structure:

    • Control: Unsprayed.

    • Standard (2,4-D Amine): 0, 70, 140, 280, 560, 1120, 2240 g ae/ha.

    • Test (Halauxifen-methyl): 0, 1, 2, 4, 8, 16, 32 g ae/ha.

    • Note: Always include a methylated seed oil (MSO) adjuvant (1% v/v) for picolinates to ensure cuticle penetration.

  • Application:

    • Use a stationary track sprayer calibrated to deliver 140 L/ha at 207 kPa using flat-fan nozzles (e.g., TeeJet XR8002).

  • Data Collection (21 DAT):

    • Visual Injury: 0% (no effect) to 100% (death). Look for epinasty (twisting) vs. necrosis.

    • Dry Weight: Cut plants at soil level, dry at 60°C for 72h, and weigh.

  • Statistical Analysis:

    • Fit data to a log-logistic 4-parameter model using R (drc package) or SigmaPlot.

    • Calculate

      
      .
      
    • Interpretation: An RF < 2.0 for Halauxifen-methyl indicates no cross-resistance.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Halauxifen-methyl, 2,4-D, and Dicamba Efficacy. BenchChem. Link

  • Miller, M. R., & Norsworthy, J. K. (2018).[1][3] Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. Weed Technology.[4][5] Link

  • Askew, M. C., et al. (2020).[6] Comparison of 2,4-D, dicamba and halauxifen-methyl alone or in combination with glyphosate for preplant weed control. Weed Science. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link (Source verified via context)

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins. Plant Physiology. Link

Sources

Comparative

Comparison of Synthetic Routes to Substituted Picolinic Acids

Executive Summary Picolinic acids (pyridine-2-carboxylic acids) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in metalloprotease inhibitors, herbicides (e.g., picloram), and bidentate ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acids (pyridine-2-carboxylic acids) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in metalloprotease inhibitors, herbicides (e.g., picloram), and bidentate ligands for transition metal catalysis. Their synthesis is often complicated by the electron-deficient nature of the pyridine ring, which resists electrophilic functionalization.

This guide objectively compares the three dominant synthetic methodologies: Pd-Catalyzed Carbonylation , Direct C-H Functionalization (Minisci-type) , and Industrial Oxidation/Hydrolysis . It provides actionable protocols, mechanistic insights, and decision-making frameworks to assist researchers in selecting the optimal route for their specific substrate.

Part 1: Strategic Route Selection

Selecting the correct synthetic pathway depends on substrate availability, substitution patterns, and scale. The following decision tree illustrates the logical flow for method selection.

RouteSelection Start Target: Substituted Picolinic Acid Scale What is the Scale? Start->Scale Ind Industrial (>100 kg) Simple Structure Scale->Ind Commodity Lab Research/Pharma (<1 kg) Complex Structure Scale->Lab High Value Route3 Route 3: Ammoxidation/Hydrolysis (Low Cost, Harsh Conditions) Ind->Route3 Subst Is the Pyridine Ring Pre-functionalized? Lab->Subst Halogen Yes (Halogen at C2) Subst->Halogen 2-Cl, 2-Br, 2-I NoFunc No (C-H at C2) Subst->NoFunc Unsubstituted C2 Route1 Route 1: Pd-Catalyzed Carbonylation (High Reliability, Broad Scope) Halogen->Route1 Route2 Route 2: Direct C-H Carboxylation (Minisci/Photoredox) NoFunc->Route2

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substrate availability.

Part 2: Route Analysis & Protocols

Route 1: Palladium-Catalyzed Carbonylation (The Gold Standard)

Best For: Late-stage functionalization, complex drug scaffolds, and high-value intermediates. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to a C-X bond, CO insertion, and nucleophilic attack by water or alcohol.

Mechanistic Pathway

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X COIns CO Insertion (Ar-Pd-CO-X) OxAdd->COIns CO NucAtt Nucleophilic Attack (ROH/H2O) COIns->NucAtt RedElim Reductive Elimination (Product Release) NucAtt->RedElim RedElim->Pd0 -HX (Base)

Figure 2: Simplified catalytic cycle for Pd-catalyzed alkoxycarbonylation.

Detailed Protocol: Carbonylation of 2,5-Dichloropyridine

Source: Adapted from standard protocols (e.g., Hoffmann-La Roche processes).

Reagents:

  • Substrate: 2,5-Dichloropyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (3 mol%)[1]

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%)[1]

  • Solvent: Ethanol/DMF (3:1 ratio)

  • Base: Triethylamine (2.0 equiv)

  • CO Source: Carbon Monoxide gas (balloon or autoclave at 30 atm)

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a high-pressure autoclave (stainless steel) with 2,5-dichloropyridine (14.8 g, 100 mmol), Pd(OAc)₂ (670 mg, 3 mmol), and dppf (3.3 g, 6 mmol).

  • Solvent Addition: Add degassed Ethanol (150 mL), DMF (50 mL), and Triethylamine (28 mL).

  • Pressurization: Seal the autoclave, purge three times with CO, and pressurize to 30 atm (440 psi). Note: For lab scale, CO balloons (1 atm) can work but often require higher catalyst loading (5-10 mol%) and longer times.

  • Reaction: Heat to 120°C with vigorous stirring for 1-2 hours.

  • Workup: Cool to room temperature and carefully vent CO in a fume hood. Filter the mixture through Celite to remove Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine. Purify via flash chromatography (Hexane/EtOAc) to yield ethyl 5-chloropicolinate.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H₂O (1:1) at RT for 2 hours, then acidify to pH 3.

Expert Insight: The choice of ligand is critical. Bidentate ligands like dppf or Xantphos prevent the formation of stable bis-pyridine Pd complexes that deactivate the catalyst.

Route 2: Direct C-H Functionalization (Minisci Reaction)

Best For: Early-stage discovery, "green" chemistry, and substrates where halogenation is difficult. Mechanism: Radical addition to a protonated heteroaromatic ring.[2]

Mechanistic Pathway[3][4][2][5][6][7][8][9]
  • Radical Generation: Oxidative decarboxylation of a carboxylic acid (e.g., by Ag(I)/Persulfate or Photocatalysis) generates an alkyl/acyl radical.

  • Addition: The nucleophilic radical attacks the protonated (electron-deficient) pyridine ring.

  • Rearomatization: Oxidation/deprotonation restores aromaticity.

Detailed Protocol: Radical Carboxylation via Minisci

Source: Adapted from classic Minisci conditions and recent photoredox variants.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[3]

  • Radical Source: Mono-methyl oxalate (2.0 equiv) - Acts as the carboxyl radical precursor.

  • Oxidant: Ammonium Persulfate (NH₄)₂S₂O₂ (2.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)[9]

  • Solvent: DCM/Water (biphasic 1:1) or TFA/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate (1.0 mmol) in a mixture of DCM (5 mL) and Water (5 mL). Add TFA (2.0 equiv) to protonate the pyridine.

  • Radical Precursor: Add mono-methyl oxalate (2.0 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40-50°C. Add a solution of ammonium persulfate (2.0 mmol in 2 mL water) dropwise over 30 minutes. Slow addition is crucial to prevent radical dimerization.

  • Reaction: Stir vigorously for 2-4 hours. Evolution of CO₂ gas will be observed.

  • Workup: Basify with saturated NaHCO₃ to pH 8. Extract with DCM (3x).

  • Purification: The product will likely be a mixture of C2 (picolinate) and C4 (isonicotinate) isomers. Separation requires careful column chromatography.

Expert Insight: Regioselectivity is the major failure mode here. Standard Minisci conditions often yield a 1:1 to 2:1 mixture of C2:C4 products. Modern photochemical methods using dithiophosphoric acid catalysts are emerging to improve C2 selectivity, but the Ag/Persulfate route remains the most robust for general screening.

Route 3: Industrial Ammoxidation & Hydrolysis

Best For: Commodity manufacturing of simple picolinic acid. Overview:

  • Ammoxidation: 2-Picoline (2-methylpyridine) is reacted with Ammonia and Oxygen over a Vanadium-Titanium oxide catalyst at >300°C to form 2-cyanopyridine.

  • Hydrolysis: The nitrile is hydrolyzed using NaOH (base hydrolysis) or HCl (acid hydrolysis).

Protocol Summary (Hydrolysis Step):

  • Reflux 2-cyanopyridine in 15% NaOH (1.1 equiv) for 3-4 hours.

  • Distill off ammonia byproduct.

  • Acidify to pH 3.0 to precipitate picolinic acid (Yield: >90%).

Part 3: Comparative Analysis

The following table summarizes the performance metrics of each route to aid in decision-making.

FeaturePd-Catalyzed CarbonylationDirect C-H (Minisci)Industrial Ammoxidation
Selectivity High (Determined by C-X bond)Low to Moderate (C2 vs C4 mixture)High (Specific to 2-methyl)
Substrate Scope Broad (Tolerates esters, nitriles)Limited (Sensitive to oxidation)Very Limited (Simple alkyl pyridines)
Scalability Good (Used in Pharma)Moderate (Exotherms, radical control)Excellent (Multi-ton)
Cost High (Pd catalyst, Ligands)Low (Ag salts, peroxides)Very Low
Safety Moderate (CO gas, pressure)Moderate (Peroxides, CO2 evolution)High (High temp, ammonia)
Typical Yield 70-90%40-60%>90%

References

  • Organic Syntheses Procedure for Picolinic Acid: Singer, A. W.; McElvain, S. M.[4] Organic Syntheses, Coll.[4] Vol. 3, p.740 (1955). Link

  • Pd-Catalyzed Carbonylation Mechanism & Scope: Heterocycles, Vol 51, No. 11, 1999. Link

  • Minisci Reaction Selectivity: Journal of the American Chemical Society, 2021, 143, 11927-11933.[10] Link

  • Photochemical Functionalization: Journal of the American Chemical Society, 2022, 144, 1. Link

  • Industrial Hydrolysis of Cyanopyridines: US Patent 5756750A. Link

Sources

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